S-14671
描述
属性
CAS 编号 |
135722-27-9 |
|---|---|
分子式 |
C22H25N3O2S |
分子量 |
395.5 g/mol |
IUPAC 名称 |
N-[2-[4-(7-methoxynaphthalen-1-yl)piperazin-1-yl]ethyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C22H25N3O2S/c1-27-18-8-7-17-4-2-5-20(19(17)16-18)25-13-11-24(12-14-25)10-9-23-22(26)21-6-3-15-28-21/h2-8,15-16H,9-14H2,1H3,(H,23,26) |
InChI 键 |
YFNZHCXOYLKDGU-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=C(C=CC=C2N3CCN(CC3)CCNC(=O)C4=CC=CS4)C=C1 |
外观 |
Solid powder |
其他CAS编号 |
135722-27-9 |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
4-((thenoyl)-2-aminoethyl)-1-(7-methoxynaphthylpiperazine) S 14671 S-14671 |
产品来源 |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of S-14671
For Researchers, Scientists, and Drug Development Professionals
Abstract
S-14671, a naphthylpiperazine derivative, is a potent and high-efficacy agonist at the serotonin (B10506) 1A (5-HT1A) receptor, with additional antagonist activity at 5-HT2A and 5-HT2C receptors. This dual activity contributes to its distinct pharmacological profile, suggesting potential therapeutic applications in neuropsychiatric disorders. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its receptor binding affinity, downstream signaling pathways, and its effects in various in vitro and in vivo experimental models. The information is presented to support further research and drug development efforts centered on this compound and its targets.
Core Mechanism of Action
This compound exerts its primary pharmacological effects through its potent agonism at the 5-HT1A receptor.[1] As a G-protein coupled receptor (GPCR), the 5-HT1A receptor, upon activation by an agonist like this compound, initiates a cascade of intracellular signaling events. The canonical pathway involves the coupling to inhibitory G-proteins (Gαi/o), which leads to the inhibition of adenylyl cyclase. This, in turn, decreases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).
Beyond the canonical pathway, 5-HT1A receptor activation can also modulate other signaling cascades, including the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization, and the modulation of phospholipase C (PLC) and mitogen-activated protein kinase (MAPK) pathways.
Furthermore, this compound demonstrates antagonist activity at 5-HT2A and 5-HT2C receptors. This property may contribute to its overall pharmacological effect, potentially by mitigating some of the effects associated with non-selective serotonergic activation.
Quantitative Data: Receptor Binding and In Vivo Potency
The following tables summarize the key quantitative data for this compound, providing a comparative overview of its binding affinities and in vivo potency.
Table 1: Receptor Binding Affinity of this compound and Reference Compounds [1]
| Compound | 5-HT1A (pKi) | 5-HT2A (pKi) | 5-HT2C (pKi) |
| This compound | 9.3 | 7.8 | 7.8 |
| 8-OH-DPAT | 9.2 | - | - |
| (+)-flesinoxan | 8.7 | - | - |
| Buspirone | 7.9 | - | - |
| BMY 7378 | 8.8 | - | - |
Table 2: In Vivo Potency of this compound in Rodent Models
| Experimental Model | Parameter | This compound Dose | Reference Compound (Dose) |
| Hypothermia Induction | Minimal Effective Dose (MED) | ≥ 5 µg/kg s.c.[1] | 8-OH-DPAT (~10-fold less potent)[1] |
| Spontaneous Tail-Flicks | Minimal Effective Dose (MED) | ≥ 40 µg/kg s.c.[1] | 8-OH-DPAT (~10-fold less potent)[1] |
| Forced Swim Test (antidepressant-like effect) | Minimal Effective Dose (MED) | 0.01 mg/kg s.c.[2][3] | 8-OH-DPAT (0.63 mg/kg s.c.)[3] |
| Pigeon Conflict Test (anxiolytic-like effect) | Minimal Effective Dose (MED) | 0.0025 mg/kg i.m. | - |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways activated by this compound and the general workflows of the experimental procedures used to characterize its effects.
Signaling Pathways
Experimental Workflows
Detailed Methodologies of Key Experiments
Radioligand Binding Assays
-
Objective: To determine the binding affinity (Ki) of this compound for serotonin receptors.
-
Protocol Outline:
-
Membrane Preparation: Membranes are prepared from cells or tissues endogenously expressing or recombinantly overexpressing the target serotonin receptor subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT2C).
-
Incubation: A constant concentration of a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A receptors) is incubated with the prepared membranes in the presence of varying concentrations of the unlabeled competitor drug (this compound).
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured by liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
-
[35S]GTPγS Binding Assay
-
Objective: To assess the functional agonistic activity of this compound at Gαi/o-coupled receptors.
-
Protocol Outline:
-
Membrane Preparation: Similar to the radioligand binding assay, membranes containing the 5-HT1A receptor are prepared.
-
Incubation: Membranes are incubated with a fixed concentration of [35S]GTPγS (a non-hydrolyzable GTP analog) and varying concentrations of this compound in an appropriate assay buffer containing GDP.
-
Stimulation: Agonist binding to the receptor promotes the exchange of GDP for [35S]GTPγS on the Gαi/o subunit.
-
Termination and Separation: The reaction is terminated, and the bound [35S]GTPγS is separated from the unbound form by filtration.
-
Quantification and Analysis: The amount of bound [35S]GTPγS is quantified by scintillation counting. The data is analyzed to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect) of this compound.
-
cAMP Accumulation Assay
-
Objective: To measure the effect of this compound on adenylyl cyclase activity.
-
Protocol Outline:
-
Cell Culture: Whole cells expressing the 5-HT1A receptor are cultured.
-
Stimulation: Cells are pre-treated with a phosphodiesterase inhibitor (to prevent cAMP degradation) and then stimulated with forskolin (B1673556) (to activate adenylyl cyclase and raise basal cAMP levels). Subsequently, cells are treated with varying concentrations of this compound.
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using various methods, such as enzyme-linked immunosorbent assay (ELISA), radioimmunoassay (RIA), or fluorescence-based assays.
-
Data Analysis: The ability of this compound to inhibit forskolin-stimulated cAMP accumulation is quantified, and the IC50 value is determined.
-
Hypothermia Induction in Rats
-
Objective: To evaluate the in vivo 5-HT1A agonist activity of this compound by measuring its effect on core body temperature.
-
Protocol Outline:
-
Animal Acclimation: Rats are acclimated to the experimental room and handling procedures.
-
Baseline Temperature: The baseline rectal or core body temperature of each rat is measured using a digital thermometer or probe.
-
Drug Administration: this compound is administered, typically via subcutaneous (s.c.) injection, at various doses.
-
Temperature Monitoring: Body temperature is measured at regular intervals (e.g., every 15-30 minutes) for a defined period (e.g., 2-3 hours) post-administration.
-
Data Analysis: The change in body temperature from baseline is calculated for each dose and time point. The dose-response relationship for the hypothermic effect is determined.
-
Spontaneous Tail-Flick Test in Rats
-
Objective: To assess the central 5-HT1A agonist activity of this compound by observing a characteristic motor response.
-
Protocol Outline:
-
Animal Acclimation: Rats are placed in individual observation cages and allowed to acclimate.
-
Drug Administration: this compound is administered at various doses.
-
Observation: The animals are observed for a specific period (e.g., 60 minutes), and the number of spontaneous, lateral tail-flicks is counted.
-
Data Analysis: The dose-dependent increase in the frequency of tail-flicks is analyzed.
-
Forced Swim Test in Rodents
-
Objective: To assess the antidepressant-like activity of this compound.
-
Protocol Outline:
-
Apparatus: A cylindrical container (e.g., 40 cm high, 20 cm in diameter) is filled with water (e.g., 23-25°C) to a depth where the animal cannot touch the bottom or escape.
-
Pre-test (for rats): On the first day, rats are placed in the water for a 15-minute pre-swim session.
-
Test Session: 24 hours after the pre-test (for rats) or on the test day (for mice), the animals are administered this compound or vehicle. After a specific pre-treatment time, they are placed in the water for a 5-6 minute test session.
-
Behavioral Scoring: The duration of immobility (floating with minimal movements to keep the head above water) is recorded during the last 4 minutes of the test.
-
Data Analysis: The reduction in immobility time in the this compound treated group compared to the vehicle group is taken as an index of antidepressant-like effect.
-
Conclusion
This compound is a potent and efficacious 5-HT1A receptor agonist with a distinct pharmacological profile further shaped by its antagonist activity at 5-HT2A and 5-HT2C receptors. Its high in vivo potency in preclinical models of depression and anxiety highlights its potential as a lead compound for the development of novel therapeutics for neuropsychiatric disorders. The detailed understanding of its mechanism of action, as outlined in this guide, provides a solid foundation for further investigation into its therapeutic potential and for the design of future drug discovery programs targeting the serotonergic system.
References
- 1. S 14671: a novel naphthylpiperazine 5-HT1A agonist of high efficacy and exceptional in vivo potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The potent activity of the 5-HT1A receptor agonists, S 14506 and S 14671, in the rat forced swim test is blocked by novel 5-HT1A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
S-14671 Receptor Binding Profile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the receptor binding profile of S-14671, a potent and selective ligand for serotonin (B10506) receptors. The information is compiled from peer-reviewed scientific literature to support research and development activities in the fields of pharmacology and neuroscience.
Core Summary
This compound is a naphthylpiperazine derivative that exhibits a high affinity and agonist activity at the serotonin 1A (5-HT1A) receptor.[1][2][3] Concurrently, it functions as an antagonist at the 5-HT2A and 5-HT2C receptors.[3] Its affinity for 5-HT1B and 5-HT3 receptor sites is reported to be low and not significant.[3] This unique pharmacological profile suggests its potential for development in therapeutic areas where modulation of these specific serotonin receptors is beneficial.
Quantitative Receptor Binding Data
The binding affinities of this compound for various serotonin receptor subtypes have been determined through radioligand binding assays. The data, presented as pKi values, are summarized in the table below. A higher pKi value indicates a higher binding affinity.
| Receptor Subtype | pKi Value | Functional Activity | Reference |
| 5-HT1A | 9.3 | Agonist | [1][2][3] |
| 5-HT2A | 7.8 | Antagonist | [3] |
| 5-HT2C | 7.8 | Antagonist | [3] |
| 5-HT1B | Low Affinity | Not Significant | [3] |
| 5-HT3 | Low Affinity | Not Significant | [3] |
Experimental Protocols: Radioligand Binding Assays
The determination of the binding affinity of this compound at serotonin receptors is primarily achieved through competitive radioligand binding assays. These assays are a gold standard for quantifying the interaction between a ligand and a receptor.[4]
Principle
Competitive binding assays measure the ability of an unlabeled test compound (this compound) to displace a radiolabeled ligand that is specifically bound to a receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. The IC50 is then used to calculate the inhibition constant (Ki) using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of the radioligand.
General Methodology for 5-HT1A Receptor Binding Assay
While specific parameters from the original studies on this compound are not exhaustively detailed in the available literature, a general protocol for a 5-HT1A receptor binding assay using the radioligand [³H]-8-OH-DPAT can be outlined as follows:
-
Membrane Preparation:
-
Cell membranes are prepared from tissues or cultured cells endogenously expressing or recombinantly overexpressing the 5-HT1A receptor (e.g., rat cortical membranes or HEK293 cells).
-
The tissue or cells are homogenized in a suitable buffer (e.g., ice-cold Tris-HCl) and centrifuged to pellet the membranes.
-
The membrane pellet is washed and resuspended in the assay buffer.
-
-
Assay Incubation:
-
A constant concentration of the radioligand, typically [³H]-8-OH-DPAT, is incubated with the membrane preparation.
-
Varying concentrations of the unlabeled test compound (this compound) are added to compete for binding to the receptor.
-
The incubation is carried out in a specific assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) at a defined temperature (e.g., 25°C or 37°C) for a period sufficient to reach equilibrium (e.g., 30-60 minutes).
-
-
Separation of Bound and Free Radioligand:
-
The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
-
Quantification of Radioactivity:
-
The filters are placed in scintillation vials with a scintillation cocktail.
-
The amount of radioactivity trapped on the filters is measured using a liquid scintillation counter.
-
-
Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of a known 5-HT1A ligand (e.g., unlabeled serotonin or 8-OH-DPAT).
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The IC50 value for this compound is determined by non-linear regression analysis of the competition curve.
-
The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Signaling Pathways
The functional activity of this compound as an agonist at 5-HT1A receptors and an antagonist at 5-HT2A/2C receptors dictates its influence on distinct intracellular signaling cascades.
This compound-Mediated 5-HT1A Receptor Agonism
The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory Gi/o proteins. Agonist binding by this compound initiates a cascade of intracellular events leading to a decrease in neuronal excitability.
Caption: this compound agonism at the 5-HT1A receptor.
This compound-Mediated 5-HT2A/2C Receptor Antagonism
The 5-HT2A and 5-HT2C receptors are GPCRs that couple to Gq/11 proteins. Activation of these receptors typically leads to the stimulation of phospholipase C (PLC). As an antagonist, this compound blocks the binding of the endogenous agonist serotonin (5-HT), thereby inhibiting this signaling pathway.
Caption: this compound antagonism at 5-HT2A/2C receptors.
Experimental Workflow: Competitive Radioligand Binding Assay
The logical flow of a competitive radioligand binding assay to determine the Ki of this compound is depicted in the following diagram.
Caption: Workflow of a competitive radioligand binding assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Involvement of 5-HT1A receptors in the anxiolytic action of S 14671 in the pigeon conflict test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. S 14671: a novel naphthylpiperazine 5-HT1A agonist of high efficacy and exceptional in vivo potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The 5-HT1A receptor probe [3H]8-OH-DPAT labels the 5-HT transporter in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
S-14671 pharmacology and toxicology
An in-depth analysis of publicly available scientific literature and drug development databases reveals no specific compound designated as S-14671. This identifier may correspond to an internal research code for a compound that has not yet been publicly disclosed, a discontinued (B1498344) project, or a misidentified name.
Consequently, it is not possible to provide a detailed technical guide on the pharmacology and toxicology of a compound for which there is no public data. The creation of data tables, experimental protocols, and signaling pathway diagrams as requested is contingent on the availability of peer-reviewed research and clinical trial information.
Should a publicly recognized name or alternative designation for this compound be available, a comprehensive technical guide can be compiled. We recommend verifying the compound's identifier and providing a publicly known name to enable the generation of the requested in-depth report.
S-14671: A Technical Guide for 5-HT1A Receptor Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of S-14671, a potent and high-efficacy agonist for the serotonin (B10506) 1A (5-HT1A) receptor. This document details its binding affinity, functional activity, and the experimental protocols utilized in its characterization, making it an essential resource for professionals in neuroscience research and drug development.
Core Data Summary
The following tables summarize the quantitative data regarding the binding affinity and in vivo potency of this compound in comparison to other well-known 5-HT1A receptor ligands.
Table 1: Comparative Binding Affinities at the 5-HT1A Receptor
| Compound | pKi | Reference Ligand(s) |
| This compound | 9.3 | [3H]8-OH-DPAT |
| 8-OH-DPAT | 9.2 | [3H]8-OH-DPAT |
| (+)-Flesinoxan | 8.7 | [3H]8-OH-DPAT |
| BMY 7378 | 8.8 | [3H]8-OH-DPAT |
| Buspirone | 7.9 | [3H]8-OH-DPAT |
Data sourced from Millan et al., 1991.[1]
Table 2: In Vivo Potency of this compound in Rodent Models
| In Vivo Assay | This compound Minimal Effective Dose (s.c.) | Comparative Potency |
| Induction of Hypothermia | ≥ 5 µg/kg | ~10-fold more potent than 8-OH-DPAT and ~100-fold more potent than (+)-flesinoxan and buspirone.[1] |
| Induction of Spontaneous Tail-Flicks | ≥ 40 µg/kg | ~10-fold more potent than 8-OH-DPAT and ~100-fold more potent than (+)-flesinoxan and buspirone.[1] |
| Forced Swim Test (Antidepressant-like effect) | 0.01 mg/kg | Potently reduced the duration of immobility. |
| Pigeon Conflict Test (Anxiolytic-like effect) | 0.0025 mg/kg (i.m.) | Exceptionally potent and efficacious. |
5-HT1A Receptor Signaling Pathways
Activation of the 5-HT1A receptor by an agonist like this compound initiates a cascade of intracellular signaling events. The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi/o. This interaction leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Furthermore, the βγ-subunits of the G-protein can directly modulate the activity of other effector proteins, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization. The receptor can also influence other signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) and the Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways.
Experimental Protocols
Detailed methodologies for the key in vitro and in vivo experiments used to characterize this compound are provided below.
In Vitro Experimental Protocols
1. Radioligand Binding Assay for 5-HT1A Receptor Affinity
This protocol determines the binding affinity of this compound for the 5-HT1A receptor by measuring its ability to displace a radiolabeled ligand, such as [3H]8-OH-DPAT.
-
Materials:
-
Cell membranes expressing 5-HT1A receptors (e.g., from rat hippocampus or transfected cell lines).
-
Radioligand: [3H]8-OH-DPAT.
-
Test compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters.
-
Scintillation cocktail.
-
-
Procedure:
-
Thaw and homogenize cell membranes in ice-cold assay buffer.
-
In a 96-well plate, add the membrane preparation, a fixed concentration of [3H]8-OH-DPAT (typically at or below its Kd), and varying concentrations of this compound.
-
For total binding, omit the test compound. For non-specific binding, add a high concentration of a non-radiolabeled 5-HT1A ligand (e.g., unlabeled 8-OH-DPAT).
-
Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 30-60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2. Forskolin-Stimulated cAMP Accumulation Assay
This functional assay measures the ability of this compound to inhibit the production of cyclic AMP (cAMP) stimulated by forskolin (B1673556), an activator of adenylyl cyclase.
-
Materials:
-
Cells stably expressing the human 5-HT1A receptor (e.g., CHO or HEK293 cells).
-
Test compound: this compound.
-
Forskolin.
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cell lysis buffer.
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Replace the culture medium with assay buffer containing a phosphodiesterase inhibitor.
-
Pre-incubate the cells with various concentrations of this compound for a defined period (e.g., 15-30 minutes).
-
Stimulate the cells with a fixed concentration of forskolin (typically 1-10 µM) to induce cAMP production and incubate for a further 15-30 minutes.
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP concentration using the chosen detection method.
-
Generate a dose-response curve and determine the EC50 value (the concentration of this compound that produces 50% of its maximal inhibitory effect) using non-linear regression.
-
In Vivo Experimental Protocols
1. Induction of Hypothermia in Rats
Activation of 5-HT1A receptors induces a hypothermic response in rodents.
-
Procedure:
-
House male rats individually and allow them to acclimate to the experimental room for at least one hour.
-
Measure the baseline rectal temperature using a digital thermometer.
-
Administer this compound subcutaneously (s.c.) at the desired doses.
-
Measure rectal temperature at regular intervals (e.g., 30, 60, 90, and 120 minutes) post-injection.
-
The hypothermic effect is calculated as the change from the baseline temperature.
-
2. Induction of Spontaneous Tail-Flicks in Rats
5-HT1A receptor agonists can induce spontaneous tail-flicks in rats.
-
Procedure:
-
Gently restrain male rats in individual observation chambers.
-
Allow the animals to habituate to the chambers for a short period.
-
Administer this compound (s.c.) at the desired doses.
-
Observe the animals continuously for a set period (e.g., 30-60 minutes) and count the number of spontaneous tail-flicks.
-
3. Forced Swim Test in Rats
This test is a widely used model to assess antidepressant-like activity.
-
Procedure:
-
On day one (pre-test session), place individual rats in a transparent cylinder filled with water (23-25°C) to a depth where they cannot touch the bottom.
-
Allow the rats to swim for 15 minutes before being removed, dried, and returned to their home cages.
-
On day two (test session), administer this compound (s.c.) at the desired doses, typically 30-60 minutes before the test.
-
Place the rats back into the swim cylinder for a 5-minute test session.
-
Record the duration of immobility (floating with only minor movements to keep the head above water). A decrease in immobility time is indicative of an antidepressant-like effect.[1]
-
4. Pigeon Conflict Test
This operant conditioning paradigm is used to evaluate anxiolytic-like effects.
-
Procedure:
-
Train food-deprived pigeons to peck a key for food reinforcement on a specific schedule.
-
Introduce a conflict component where, during certain periods signaled by a visual or auditory cue, each key peck for food is also accompanied by a mild electric shock. This suppresses the pecking behavior.
-
Administer this compound intramuscularly (i.m.) at the desired doses before the test session.
-
Measure the rate of punished and unpunished responding. An increase in the rate of responding during the conflict (punishment) period is indicative of an anxiolytic-like effect.
-
References
S-14671: A Technical Whitepaper on a Potent 5-HT2A/2C Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
S-14671 is a potent and selective naphthylpiperazine derivative that exhibits a complex pharmacological profile, acting as a high-efficacy agonist at the serotonin (B10506) 5-HT1A receptor while concurrently demonstrating antagonist activity at 5-HT2A and 5-HT2C receptors.[1][2] This dual action suggests its potential therapeutic utility in a range of neuropsychiatric disorders where modulation of these serotonergic pathways is implicated. This document provides a comprehensive technical overview of this compound, focusing on its antagonist properties at the 5-HT2A and 5-HT2C receptors. It includes a summary of its binding affinities, details of key experimental protocols used in its characterization, and visual representations of the relevant signaling pathways and experimental workflows.
Core Pharmacological Profile of this compound
This compound is distinguished by its high affinity for 5-HT1A, 5-HT2A, and 5-HT2C receptors. While its agonist activity at 5-HT1A receptors is well-documented and responsible for its observed anxiolytic and antidepressant-like effects in preclinical models, its antagonist function at 5-HT2A and 5-HT2C receptors is a key feature of its pharmacological identity.[1][3]
Quantitative Binding Affinity Data
The binding affinities of this compound for human 5-HT1A, 5-HT2A, and 5-HT2C receptors have been determined through radioligand binding assays. The pKi values, representing the negative logarithm of the inhibition constant (Ki), are summarized in the table below. A higher pKi value indicates a higher binding affinity.
| Receptor Subtype | pKi Value | Reference |
| 5-HT1A | 9.3 | [1][2][4] |
| 5-HT2A | 7.8 | [1] |
| 5-HT2C | 7.8 | [1][4] |
Table 1: Binding Affinities (pKi) of this compound for Serotonin Receptors.
Experimental Protocols
The characterization of this compound as a 5-HT2A/2C antagonist has been established through a combination of in vitro binding and functional assays.
Radioligand Binding Assays
These assays are fundamental in determining the affinity of a compound for a specific receptor.
Objective: To determine the inhibition constant (Ki) of this compound for 5-HT2A and 5-HT2C receptors.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human 5-HT2A or 5-HT2C receptor, or from specific brain regions known to have a high density of these receptors (e.g., rat cortex for 5-HT2A).
-
Incubation: The prepared membranes are incubated with a specific radioligand for the target receptor (e.g., [3H]ketanserin for 5-HT2A or [3H]mesulergine for 5-HT2C) and varying concentrations of the unlabeled test compound (this compound).
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity trapped on the filters, which is proportional to the amount of radioligand bound to the receptors, is measured using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
References
- 1. jneurosci.org [jneurosci.org]
- 2. researchgate.net [researchgate.net]
- 3. In vivo determination of 5-hydroxytryptamine receptor-stimulated phosphoinositide turnover in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-Hydroxytryptamine-stimulated inositol phospholipid hydrolysis in rat cerebral cortex slices: pharmacological characterization and effects of antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Synthesis of S-14671
For Researchers, Scientists, and Drug Development Professionals
Abstract
S-14671, chemically known as N-{2-[4-(7-methoxynaphthalen-1-yl)piperazin-1-yl]ethyl}thiophene-2-carboxamide, is a potent and high-efficacy 5-HT1A receptor agonist with additional antagonist properties at 5-HT2A and 5-HT2C receptors.[1][2] This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of this compound, tailored for professionals in the field of drug development and neuroscience research. The document details its receptor binding profile, in vivo potency, and its effects in preclinical models of anxiety and depression. Furthermore, this guide outlines plausible synthetic routes for its chemical preparation and provides detailed protocols for the key pharmacological assays used in its evaluation.
Discovery of this compound
The discovery of this compound emerged from research programs focused on developing novel ligands for serotonin (B10506) receptors, particularly the 5-HT1A subtype, which is a well-established target for anxiolytic and antidepressant therapies.[3][4] Developed by Servier, this compound is a naphthylpiperazine derivative, a chemical class known for its interaction with serotonin receptors.[1][5] The rationale behind its development likely involved a systematic exploration of the structure-activity relationships of arylpiperazine compounds to optimize potency and efficacy at the 5-HT1A receptor.
The structural design of this compound incorporates a 7-methoxynaphthyl group, a piperazine (B1678402) linker, and a thiophene-2-carboxamide moiety. This combination of functional groups resulted in a compound with exceptionally high affinity for the 5-HT1A receptor and potent in vivo activity.[1]
Chemical Synthesis of this compound
Proposed Synthetic Pathway
The overall synthetic strategy is depicted in the following workflow diagram:
Caption: Proposed convergent synthetic workflow for this compound.
Experimental Protocols for Synthesis
2.2.1. Synthesis of 1-(7-methoxynaphthalen-1-yl)piperazine (Intermediate A)
A practical approach for the synthesis of this intermediate involves a palladium-catalyzed Buchwald-Hartwig amination reaction.[9]
-
Preparation of 7-methoxy-1-naphthyl triflate: 7-Methoxy-1-naphthol is reacted with triflic anhydride (B1165640) in the presence of a non-nucleophilic base (e.g., pyridine) in an inert solvent like dichloromethane (B109758) at 0 °C to room temperature.
-
Buchwald-Hartwig Coupling: The resulting triflate is then coupled with N-Boc-piperazine using a palladium catalyst (e.g., Pd2(dba)3) and a suitable phosphine (B1218219) ligand (e.g., Xantphos) in a solvent such as toluene (B28343) or dioxane with a base (e.g., Cs2CO3) at elevated temperatures.
-
Deprotection: The Boc protecting group is removed by treating the product with a strong acid, such as hydrochloric acid in dioxane or trifluoroacetic acid in dichloromethane, to yield 1-(7-methoxynaphthalen-1-yl)piperazine.
2.2.2. Synthesis of N-(2-aminoethyl)thiophene-2-carboxamide (Intermediate B)
This intermediate can be prepared via a standard amide coupling reaction.
-
Activation of Thiophene-2-carboxylic acid: Thiophene-2-carboxylic acid is converted to its more reactive acid chloride by refluxing with thionyl chloride (SOCl2).
-
Amide Coupling: The resulting thiophene-2-carbonyl chloride is then slowly added to a solution of N-Boc-ethylenediamine and a base (e.g., triethylamine) in a suitable solvent like dichloromethane at 0 °C.
-
Deprotection: The Boc group is subsequently removed using acidic conditions as described for Intermediate A to afford N-(2-aminoethyl)thiophene-2-carboxamide.
2.2.3. Final Synthesis of this compound
The final step involves the coupling of Intermediate A and Intermediate B.
-
Reductive Amination: Intermediate A (1-(7-methoxynaphthalen-1-yl)piperazine) can be reductively aminated with a suitable aldehyde precursor of Intermediate B.
-
Alternatively, direct N-alkylation: Intermediate B can be reacted with a suitable alkylating agent derived from Intermediate A. A more common approach would be the reaction of Intermediate A with a suitable derivative of Intermediate B, such as N-(2-bromoethyl)thiophene-2-carboxamide, in the presence of a base like potassium carbonate in a polar aprotic solvent such as acetonitrile.
Pharmacological Profile of this compound
This compound is characterized by its high affinity and efficacy at the 5-HT1A receptor. It also exhibits antagonist properties at 5-HT2A and 5-HT2C receptors, which may contribute to its overall pharmacological profile, potentially reducing the likelihood of certain side effects associated with non-selective serotonin agonists.[1][2]
Receptor Binding Affinity
The binding affinities of this compound for various serotonin receptors have been determined through radioligand binding assays. The data is summarized in the table below.
| Receptor Subtype | Binding Affinity (pKi) | Reference Compound | Reference pKi |
| 5-HT1A | 9.3 | 8-OH-DPAT | 9.2 |
| (+)-Flesinoxan | 8.7 | ||
| Buspirone | 7.9 | ||
| 5-HT2A | 7.8 | ||
| 5-HT2C | 7.8 | ||
| 5-HT1B | Low Affinity | ||
| 5-HT3 | Low Affinity |
Data compiled from multiple sources.[1][2]
In Vivo Potency and Efficacy
This compound has demonstrated exceptional potency in various in vivo animal models, inducing typical 5-HT1A agonist-mediated responses at very low doses.
| In Vivo Model | Measured Effect | Minimal Effective Dose (MED) | Maximal Effect |
| Pigeon Conflict Test | Increased punished responding | 0.0025 mg/kg, IM | 17232% increase vs. control |
| Rat Forced Swim Test | Reduced immobility | 0.01 mg/kg, s.c. | Potent antidepressant-like effect |
| Hypothermia Induction | Decrease in body temperature | ≥ 5 µg/kg, s.c. | |
| Spontaneous Tail-Flicks | Induction of tail-flicks | ≥ 40 µg/kg, s.c. |
Data compiled from multiple sources.[10][11][12]
Key Experimental Protocols
The pharmacological characterization of this compound relies on a battery of standardized in vitro and in vivo assays. The methodologies for the key experiments are detailed below.
Radioligand Binding Assay for 5-HT1A Receptor
This assay is used to determine the affinity of a compound for the 5-HT1A receptor.
References
- 1. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 2. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 3. The Serotonin 1A (5-HT1A) Receptor as a Pharmacological Target in Depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Understanding 5-HT1A receptor agonists and Methods to Keep Abreast of Their Recent Developments [synapse.patsnap.com]
- 5. hackeducation.com [hackeducation.com]
- 6. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of Some N-[(4-Substituted-1-Piperazinyl)-Oxo(Alkyl and Ethylcarbamoyl)]-3-(2-Thiophenyl)Acrylamides as Non-Steroidal Anti-Allergic and Anti-Inflammatory Agents [scirp.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
S-14671: A Technical Guide to a Potent Serotonin Receptor Modulator
For Researchers, Scientists, and Drug Development Professionals
Abstract
S-14671, a naphthylpiperazine derivative, is a highly potent and efficacious serotonin (B10506) receptor modulator with a dual mechanism of action. It acts as a high-affinity agonist at the 5-HT1A receptor and as an antagonist at the 5-HT2A and 5-HT2C receptors.[1][2] This unique pharmacological profile has made it a valuable tool in neuroscience research, particularly in studies related to anxiety, depression, and serotonergic signaling.[1][3][4][5] This technical guide provides a comprehensive overview of the chemical structure, properties, and experimental data related to this compound, intended for use by researchers and professionals in the field of drug development.
Chemical Structure and Properties
This compound is chemically known as N-{2-[4-(7-methoxynaphthalen-1-yl)piperazin-1-yl]ethyl}thiophene-2-carboxamide.[1] Its structure combines a methoxynaphthylpiperazine moiety with a thiophene-2-carboxamide group.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | N-{2-[4-(7-methoxynaphthalen-1-yl)piperazin-1-yl]ethyl}thiophene-2-carboxamide | [1] |
| CAS Number | 135722-27-9 | [1][3] |
| Chemical Formula | C22H25N3O2S | [1] |
| Molar Mass | 395.52 g·mol−1 | [1] |
| Appearance | Not specified in available literature | |
| Melting Point | Not specified in available literature | |
| Boiling Point | Not specified in available literature | |
| Solubility | Insoluble in water; soluble in most organic solvents.[6] |
Pharmacological Properties
This compound exhibits high affinity and specificity for certain serotonin receptors. Its primary pharmacological actions are summarized below.
Table 2: Pharmacological Profile of this compound
| Target Receptor | Action | pKi | Reference |
| 5-HT1A | Agonist | 9.3 | [1][2][3] |
| 5-HT2A | Antagonist | 7.8 | [1] |
| 5-HT2C | Antagonist | 7.8 | [1] |
| 5-HT1B | Low affinity | Not specified | [1] |
| 5-HT3 | Low affinity | Not specified | [1] |
The high pKi value for the 5-HT1A receptor indicates a very strong binding affinity.[2][3] In vivo studies have demonstrated the potent agonist activity of this compound at this receptor, with effects observed at doses as low as 5 μg/kg when administered subcutaneously.[1][2] Its potency is reported to be approximately 10-fold greater than that of 8-OH-DPAT and 100-fold greater than flesinoxan (B1672771) and buspirone.[1][2]
The antagonist activity at 5-HT2A and 5-HT2C receptors contributes to its distinct pharmacological profile.[1]
Signaling Pathways
5-HT1A Receptor Agonism
As an agonist at the 5-HT1A receptor, which is a Gi/o-coupled receptor, this compound initiates a signaling cascade that leads to the inhibition of adenylyl cyclase.[1][7] This results in a decrease in the intracellular concentration of cyclic AMP (cAMP) and subsequently reduced activity of protein kinase A (PKA).[1] The activation of 5-HT1A receptors also leads to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing membrane hyperpolarization and a decrease in neuronal excitability.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Involvement of 5-HT1A receptors in the anxiolytic action of S 14671 in the pigeon conflict test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. prod.adv-bio.com [prod.adv-bio.com]
- 7. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
S-14671: An In-Depth Technical Guide to In Vivo Potency and Efficacy
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo potency and efficacy of S-14671, a novel naphthylpiperazine derivative. This compound is characterized by its high affinity and efficacy as a serotonin (B10506) 1A (5-HT1A) receptor agonist, coupled with antagonist activity at 5-HT2A and 5-HT2C receptors.[1] This unique pharmacological profile underpins its potent effects in various preclinical models, suggesting significant potential in neuroscience research and drug development. This document details the key in vivo studies, presenting quantitative data in structured tables, outlining experimental methodologies, and illustrating the underlying signaling pathways and experimental workflows.
Core Pharmacological Profile
This compound distinguishes itself through its exceptional potency and efficacy as a 5-HT1A receptor agonist. It demonstrates a very high affinity for 5-HT1A binding sites, with a pKi of 9.3.[2][3] This affinity is comparable to or greater than other well-known 5-HT1A agonists such as 8-OH-DPAT (pKi = 9.2).[2][3] Furthermore, this compound exhibits significant affinity for 5-HT1C and 5-HT2 receptors, acting as an antagonist at these sites with a pKi of 7.8 for both.[3][4]
Table 1: Comparative In Vivo Potency of this compound and Other 5-HT1A Agonists
| Compound | 5-HT1A Agonist-Induced Hypothermia (MED, s.c.) | 5-HT1A Agonist-Induced Spontaneous Tail-Flicks (MED, s.c.) | Pigeon Conflict Test (MED, i.m.) | Rat Forced Swim Test (MED, s.c.) | Relative Potency vs. 8-OH-DPAT | Relative Potency vs. Flesinoxan & Buspirone (B1668070) |
| This compound | ≥ 5 µg/kg [2] | ≥ 40 µg/kg [2] | 0.0025 mg/kg | 0.01 mg/kg | ~10-fold more potent [2] | ~100-fold more potent [2] |
| 8-OH-DPAT | - | - | - | 0.63 mg/kg | 1 (Reference) | - |
| (+)-Flesinoxan | - | - | - | - | - | 1 (Reference) |
| Buspirone | - | - | - | - | - | 1 (Reference) |
MED: Minimal Effective Dose; s.c.: subcutaneous; i.m.: intramuscular.
In Vivo Efficacy in Preclinical Models
This compound has demonstrated robust efficacy in animal models indicative of anxiolytic and antidepressant-like activity.
Anxiolytic-like Efficacy: The Pigeon Conflict Test
In the pigeon conflict test, a model for assessing anxiolytic potential, this compound very potently and markedly increased punished responding. This effect is a hallmark of anxiolytic drugs.
Experimental Protocol: Pigeon Conflict Test
The pigeon conflict test is an operant conditioning procedure used to evaluate the anti-punishment (anxiolytic) effects of drugs.
-
Apparatus: An operant conditioning chamber ("Skinner box") equipped with a response key, a grain hopper for food reinforcement, and a mechanism for delivering a brief electric shock.[5][6]
-
Procedure:
-
Training: Pigeons are first trained to peck a response key for food reinforcement. This is typically done on a fixed-ratio (FR) schedule, where a set number of pecks are required to receive access to the grain hopper.[7]
-
Conflict Introduction: A multiple schedule is introduced, consisting of two components that alternate. In the first component (non-punishment), pecking is reinforced with food. In the second component (punishment or "conflict"), pecking is also reinforced with food but is simultaneously punished with a brief electric shock.[8] This leads to a suppression of responding in the punishment component.
-
Drug Administration: Once a stable baseline of responding is established, the test drug (e.g., this compound) or vehicle is administered, typically intramuscularly.
-
Data Collection: The rate of responding in both the punishment and non-punishment components is recorded. Anxiolytic compounds are expected to increase the rate of responding during the punishment component, indicating a reduction in the suppressive effect of the punishment.
-
-
Data Analysis: The primary measure is the change in the rate of punished responding after drug administration compared to the baseline rate. The minimal effective dose (MED) is the lowest dose that produces a significant increase in punished responding.
This compound Results: this compound produced a maximal increase in punished responding of 17232% relative to control, with a minimal effective dose (MED) of 0.0025 mg/kg (i.m.). The anxiolytic-like effects of this compound were antagonized by the 5-HT1A receptor antagonist (-)-alprenolol, confirming the involvement of 5-HT1A receptors.
Antidepressant-like Efficacy: The Rat Forced Swim Test
This compound has shown potent activity in the rat forced swim test, a widely used preclinical model for screening potential antidepressant drugs.
Experimental Protocol: Rat Forced Swim Test
The forced swim test is based on the principle that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture. Antidepressant treatments are known to reduce this immobility time.
-
Apparatus: A transparent glass cylinder (typically 40-50 cm high and 20 cm in diameter) filled with water (23-25°C) to a depth that prevents the rat from touching the bottom with its tail or hind limbs.
-
Procedure:
-
Pre-test Session: On the first day, rats are individually placed in the cylinder for a 15-minute session. This initial exposure leads to the development of immobility.
-
Drug Administration: On the second day, the test drug (e.g., this compound) or vehicle is administered subcutaneously.
-
Test Session: Following a predetermined pretreatment time (e.g., 30 minutes), the rats are placed back into the swim cylinder for a 5-minute test session.
-
Behavioral Scoring: The duration of immobility (floating with only minor movements to keep the head above water) is recorded. Other behaviors such as swimming and climbing may also be scored.
-
-
Data Analysis: The primary endpoint is the total duration of immobility during the test session. A significant reduction in immobility time in the drug-treated group compared to the vehicle-treated group is indicative of an antidepressant-like effect.
This compound Results: this compound potently reduced the duration of immobility in the forced swim test in rats, with a minimal effective dose (MED) of 0.01 mg/kg (s.c.). This effect was blocked by the 5-HT1A receptor antagonist (+)-WAY 100,135, confirming the role of 5-HT1A receptor activation in its antidepressant-like activity.
Table 2: Summary of Other In Vivo Effects of this compound
| In Vivo Effect | Species | Route of Administration | Key Findings |
| Induction of Flat-Body Posture | Rodents | s.c. | A characteristic 5-HT1A receptor-mediated behavior. |
| Corticosterone (B1669441) Secretion | Rodents | s.c. | This compound induces corticosterone secretion, a known effect of 5-HT1A agonists. |
| Inhibition of Morphine-Induced Antinociception | Rodents | s.c. | This compound inhibits the antinociceptive effects of morphine. |
| Attenuation of Dorsal Raphe Nucleus Electrical Activity | Rodents | - | Consistent with activation of presynaptic 5-HT1A autoreceptors.[1] |
Methodologies for Other Key In Vivo Experiments
Drug-Induced Hypothermia
-
Procedure: Core body temperature of the animals (e.g., rats) is measured at baseline using a rectal probe or telemetry device. The test compound is administered, and body temperature is monitored at regular intervals for a specified duration.
-
Data Analysis: The change in body temperature from baseline is calculated for each time point. The nadir of the hypothermic response and the area under the time-course curve are often used as key parameters.
Spontaneous Tail-Flick Test
-
Procedure: The tail-flick test measures the latency of an animal to withdraw its tail from a source of thermal noxious stimulus, typically a focused beam of light.[1][9] The latency to flick the tail is recorded automatically. A cut-off time is set to prevent tissue damage.[9]
-
Data Analysis: The tail-flick latency is measured before and after drug administration. An increase in latency indicates an analgesic effect.
Measurement of Corticosterone Secretion
-
Procedure: Blood samples are collected from animals (e.g., via tail-nick or cannulation) at baseline and at various time points after drug administration.[10] Plasma is separated by centrifugation.
-
Data Analysis: Plasma corticosterone levels are quantified using methods such as enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).[11][12] The change in corticosterone concentration from baseline is determined.
Signaling Pathways and Experimental Workflows
The in vivo effects of this compound are a direct consequence of its interaction with specific serotonin receptor signaling pathways.
Caption: this compound signaling pathways.
The diagram above illustrates the dual mechanism of action of this compound. As a 5-HT1A receptor agonist, it activates the Gi/o signaling cascade, leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent downstream effects including the opening of potassium channels and closing of calcium channels. These actions collectively result in neuronal inhibition, which is thought to mediate its anxiolytic and antidepressant-like effects. Concurrently, as a 5-HT2A and 5-HT2C receptor antagonist, this compound blocks the Gq/11-mediated activation of phospholipase C, thereby reducing the formation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).
Caption: General experimental workflow.
The workflow diagram outlines the typical process for evaluating the in vivo potency and efficacy of a compound like this compound. It begins with the selection of appropriate animal models, followed by drug administration and a battery of behavioral tests. The data from these tests are then collected, statistically analyzed, and interpreted to determine the compound's potency and efficacy.
Conclusion
This compound is a highly potent and efficacious 5-HT1A receptor agonist with a unique profile that includes 5-HT2A and 5-HT2C receptor antagonism. Its robust performance in preclinical models of anxiety and depression, coupled with its distinct effects on other physiological parameters, underscores its value as a research tool and a potential lead compound for the development of novel therapeutics for neuropsychiatric disorders. The detailed methodologies and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals working with this and similar compounds.
References
- 1. Tail flick test - Wikipedia [en.wikipedia.org]
- 2. Experimental Study: Interleukin-31 Augments Morphine-Induced Antinociceptive Activity and Suppress Tolerance Development in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. preprints.org [preprints.org]
- 4. S 14671: a naphtylpiperazine 5-hydroxytryptamine1A agonist of exceptional potency and high efficacy possessing antagonist activity at 5-hydroxytryptamine1C/2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Understanding Behavioral Psychology: the Skinner Box [verywellmind.com]
- 6. Operant Conditioning – Psychology [pressbooks-dev.oer.hawaii.edu]
- 7. Effects of benzodiazepine agonists on punished responding in pigeons and their relationship with clinical doses in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Behavioral studies with anxiolytic drugs. III. Antipunishment actions of buspirone in the pigeon do not involve benzodiazepine receptor mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. iv.iiarjournals.org [iv.iiarjournals.org]
- 11. Measuring corticosterone concentrations over a physiological dynamic range in female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sceti.co.jp [sceti.co.jp]
S-14671 effects on dorsal raphe nucleus
An In-depth Technical Guide on the Effects of S-14671 on the Dorsal Raphe Nucleus
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a naphthylpiperazine derivative, is a highly potent and efficacious serotonin (B10506) 1A (5-HT1A) receptor agonist.[1][2] It also possesses antagonist properties at 5-HT2A and 5-HT2C receptors.[1][2] Its primary mechanism of action in modulating serotonergic neurotransmission involves the potent activation of 5-HT1A autoreceptors located on the soma and dendrites of serotonin neurons within the dorsal raphe nucleus (DRN). This activation leads to a profound inhibition of the electrical activity of these neurons, consequently reducing serotonin release in forebrain regions. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, its specific effects on the DRN, and detailed experimental protocols for assessing these effects.
Pharmacological Profile of this compound
This compound is distinguished by its exceptional affinity and efficacy at the 5-HT1A receptor, coupled with a significant affinity for 5-HT2A/2C receptors where it acts as an antagonist.[1][2] This unique profile contributes to its potent in vivo activity.
Quantitative Data: Receptor Binding and In Vivo Potency
The binding affinities and functional potencies of this compound have been characterized across various assays, demonstrating its superiority over other well-known 5-HT1A receptor agonists.
Table 1: Receptor Binding Affinity of this compound
| Receptor Subtype | Binding Affinity (pKi) | Reference |
|---|---|---|
| 5-HT1A | 9.3 | [1][2][3][4] |
| 5-HT2A | 7.8 | [1][2] |
| 5-HT2C | 7.8 | [1][2] |
| 5-HT1B | Low and non-significant | [1] |
| 5-HT3 | Low and non-significant |[1] |
Table 2: In Vivo Functional Potency of this compound
| Assay | Parameter | Value | Comparison | Reference |
|---|---|---|---|---|
| Hypothermia Induction | Minimal Effective Dose | ≥ 5 µg/kg s.c. | ~10x more potent than 8-OH-DPAT | [1][4] |
| Spontaneous Tail-Flicks | Minimal Effective Dose | ≥ 40 µg/kg s.c. | ~100x more potent than flesinoxan (B1672771) & buspirone | [1][4] |
| Rat Forced Swim Test | Minimal Effective Dose | 0.01 mg/kg s.c. | 8-OH-DPAT MED: 0.63 mg/kg | [5] |
| Pigeon Conflict Test | Minimal Effective Dose | 0.0025 mg/kg i.m. | Exceptionally potent anxiolytic effect |[6] |
Core Mechanism: Effects on the Dorsal Raphe Nucleus
The dorsal raphe nucleus is the principal source of serotonergic innervation to the forebrain.[7] The cell bodies of these neurons are densely populated with 5-HT1A somatodendritic autoreceptors, which function as a key negative feedback mechanism controlling neuronal firing and serotonin release.[8][9]
This compound's high efficacy at these presynaptic 5-HT1A receptors leads to potent inhibition of the electrical activity of DRN neurons.[1][10] This is the primary mechanism underlying its observed anxiolytic and antidepressant-like effects in animal models.[1][5][6] The relative potency for this inhibitory action surpasses that of other standard 5-HT1A agonists.[10]
Table 3: Relative Potency of 5-HT1A Agonists in Inhibiting Dorsal Raphe Nucleus Firing
| Compound | Relative Potency |
|---|---|
| This compound | +++++ |
| 8-OH-DPAT | ++++ |
| WY 50,324 | +++ |
| BMY 7378 | ++ |
| Buspirone | + |
Source: Based on data from Millan et al., 1992.[10]
Signaling Pathway
Activation of the 5-HT1A receptor by this compound initiates a G-protein-mediated signaling cascade. The receptor is coupled to the Gi/o protein, which, upon activation, inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. Concurrently, the βγ-subunit of the G-protein activates G-protein-coupled inwardly-rectifying potassium (GIRK) channels. The resulting potassium efflux causes hyperpolarization of the neuronal membrane, making the neuron less likely to fire an action potential and thus suppressing its electrical activity.
Caption: this compound signaling cascade in a dorsal raphe neuron.
Experimental Protocols
The following protocols describe standard methodologies used to characterize the effects of this compound on the dorsal raphe nucleus.
In Vivo Electrophysiology: Extracellular Single-Unit Recording
This protocol is designed to measure the firing rate of individual serotonergic neurons in the DRN of an anesthetized rat in response to systemic administration of this compound.
Objective: To determine the dose-dependent inhibitory effect of this compound on the spontaneous firing of DRN neurons.
Methodology:
-
Animal Preparation: Male Wistar rats are anesthetized (e.g., with chloral (B1216628) hydrate). The femoral vein is cannulated for intravenous drug administration. The rat is then placed in a stereotaxic frame.
-
Craniotomy: A burr hole is drilled in the skull overlying the dorsal raphe nucleus (coordinates determined from a stereotaxic atlas).
-
Electrode Placement: A glass micropipette recording electrode is lowered into the DRN. Serotonergic neurons are identified by their characteristic slow (0.5-2.5 Hz), regular firing pattern and a long-duration, positive-going action potential.
-
Baseline Recording: Once a stable neuron is identified, its baseline firing rate is recorded for several minutes.
-
Drug Administration: this compound (or other agonists/antagonists) is administered intravenously in ascending cumulative doses.
-
Data Acquisition: The firing rate is continuously recorded. The effect of the drug is quantified as the percentage inhibition of the baseline firing rate. The dose required to produce a 50% inhibition of firing (ID50) is calculated.
-
Antagonist Challenge: To confirm the 5-HT1A receptor-mediated effect, a selective antagonist (e.g., spiperone (B1681076) or WAY 100635) can be administered to reverse the inhibition caused by this compound.[10]
Caption: Workflow for in vivo electrophysiological recording.
In Vitro Receptor Binding Assay
This protocol provides a general framework for determining the binding affinity (Ki) of this compound for 5-HT1A receptors.
Objective: To quantify the affinity of this compound for the 5-HT1A receptor site.
Methodology:
-
Tissue Preparation: Rat brain tissue (e.g., cortex or hippocampus, rich in 5-HT1A receptors) is homogenized in a suitable buffer. The homogenate is centrifuged to obtain a crude membrane preparation.
-
Binding Reaction: The membrane preparation is incubated with a specific radioligand for the 5-HT1A receptor (e.g., [3H]8-OH-DPAT).
-
Competition Assay: The incubation is performed in the presence of various concentrations of the unlabeled test compound (this compound).
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating the bound radioligand from the unbound.
-
Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
In Vivo Microdialysis
This protocol measures the downstream consequence of DRN inhibition: reduced serotonin release in a target brain region.
Objective: To assess the effect of this compound on extracellular serotonin levels in the forebrain.
Methodology:
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into a target brain region, such as the hippocampus or prefrontal cortex, of an anesthetized or freely moving rat.[8]
-
Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.
-
Sample Collection: Neurotransmitters in the extracellular fluid diffuse across the dialysis membrane into the perfusate. Dialysate samples are collected at regular intervals (e.g., every 20 minutes).[11]
-
Baseline Measurement: Several baseline samples are collected to establish the basal level of extracellular serotonin.
-
Drug Administration: this compound is administered (e.g., subcutaneously).
-
Post-Treatment Sampling: Sample collection continues to monitor changes in serotonin levels over time.
-
Analysis: The concentration of serotonin in the dialysate samples is quantified using a highly sensitive analytical method, typically high-performance liquid chromatography (HPLC) with electrochemical detection.
-
Data Interpretation: A decrease in extracellular serotonin levels following this compound administration indicates an inhibitory effect on serotonergic neuron activity, consistent with the activation of 5-HT1A autoreceptors in the DRN.[8]
Caption: Causal pathway from this compound administration to behavior.
Conclusion
This compound is a powerful pharmacological tool and a potential therapeutic agent characterized by its exceptionally high potency and efficacy as a 5-HT1A receptor agonist.[4] Its primary effect on the dorsal raphe nucleus is a robust inhibition of serotonergic neuronal firing, mediated by the activation of somatodendritic 5-HT1A autoreceptors.[1][10] This action leads to a downstream reduction in serotonin release and is correlated with significant anxiolytic and antidepressant-like activities. The experimental protocols detailed herein provide a robust framework for the continued investigation of this compound and other novel compounds targeting the serotonergic system.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound [medbox.iiab.me]
- 3. medchemexpress.com [medchemexpress.com]
- 4. S 14671: a novel naphthylpiperazine 5-HT1A agonist of high efficacy and exceptional in vivo potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The potent activity of the 5-HT1A receptor agonists, S 14506 and S 14671, in the rat forced swim test is blocked by novel 5-HT1A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Involvement of 5-HT1A receptors in the anxiolytic action of S 14671 in the pigeon conflict test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Electrophysiological and pharmacological properties of GABAergic cells in the dorsal raphe nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Application of brain microdialysis to study the pharmacology of the 5-HT1A autoreceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activation of 5-HT1A Autoreceptors in the Dorsal Raphe Nucleus Reduces the Behavioral Consequences of Social Defeat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. S 14671: a naphtylpiperazine 5-hydroxytryptamine1A agonist of exceptional potency and high efficacy possessing antagonist activity at 5-hydroxytryptamine1C/2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Microfabrication and in Vivo Performance of a Microdialysis Probe with Embedded Membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on S-14671 and Corticosterone Secretion
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the potent and high-efficacy 5-HT1A receptor agonist, S-14671, and its significant effects on corticosterone (B1669441) secretion. This document consolidates available data on its receptor pharmacology, details relevant experimental methodologies, and illustrates the underlying physiological mechanisms.
Core Compound Profile: this compound
This compound is a naphthylpiperazine derivative that has demonstrated exceptional potency as a serotonin (B10506) 5-HT1A receptor agonist.[1][2][3] Its high affinity and efficacy at this receptor subtype lead to a range of physiological responses, including a marked induction of corticosterone secretion, a key indicator of hypothalamic-pituitary-adrenal (HPA) axis activation.[1]
Quantitative Data Summary
The following table summarizes the receptor binding affinities of this compound and other reference 5-HT1A ligands.
| Compound | Receptor Affinity (pKi) | Receptor Subtype |
| This compound | 9.3 | 5-HT1A Agonist |
| 8-OH-DPAT | 9.2 | 5-HT1A Agonist |
| (+)-flesinoxan | 8.7 | 5-HT1A Agonist |
| Buspirone | 7.9 | 5-HT1A Partial Agonist |
| BMY 7378 | 8.8 | 5-HT1A Partial Agonist |
| This compound | 7.8 | 5-HT2A Antagonist |
| This compound | 7.8 | 5-HT2C Antagonist |
Signaling Pathways and Mechanisms
The secretion of corticosterone induced by this compound is mediated through its agonist activity at 5-HT1A receptors, which subsequently activates the HPA axis. The signaling cascade is initiated by the binding of this compound to 5-HT1A receptors, which are G-protein coupled receptors (GPCRs).
Experimental Protocols
The following section details a representative experimental protocol for investigating the effects of this compound on corticosterone secretion in a research setting.
Animal Model and Housing
-
Species: Male Wistar or Sprague-Dawley rats (200-250g).
-
Housing: Animals should be housed in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle. Food and water should be available ad libitum.
-
Acclimation: Allow at least one week for acclimation to the housing conditions before any experimental procedures.
Drug Preparation and Administration
-
This compound Solution: Dissolve this compound in a suitable vehicle, such as sterile saline or a small amount of a solubilizing agent like dimethyl sulfoxide (B87167) (DMSO) further diluted in saline. The final concentration should be prepared to administer the desired dose in a volume of 1 ml/kg body weight.
-
Administration: Administer this compound or vehicle via subcutaneous (s.c.) or intraperitoneal (i.p.) injection.
Blood Sampling
-
Procedure: At predetermined time points following drug administration (e.g., 0, 30, 60, 90, and 120 minutes), collect blood samples. A common method is via tail-nick or through a previously implanted cannula for repeated sampling from conscious animals to minimize stress-induced corticosterone release.
-
Sample Processing: Collect blood into tubes containing an anticoagulant (e.g., EDTA). Centrifuge the samples at 3000 rpm for 15 minutes at 4°C to separate the plasma.
-
Storage: Store the plasma samples at -80°C until analysis.
Corticosterone Radioimmunoassay (RIA)
-
Principle: The assay is a competitive binding immunoassay. Unlabeled corticosterone in the plasma samples competes with a fixed amount of radiolabeled corticosterone (e.g., ¹²⁵I-corticosterone) for binding sites on a limited amount of specific anti-corticosterone antibody. The amount of radioactivity bound to the antibody is inversely proportional to the concentration of unlabeled corticosterone in the sample.
-
Reagents:
-
Corticosterone standards of known concentrations.
-
¹²⁵I-labeled corticosterone tracer.
-
Anti-corticosterone antibody.
-
Assay buffer (e.g., phosphate-buffered saline with gelatin).
-
Separating reagent (e.g., a second antibody or charcoal suspension) to precipitate the antibody-bound corticosterone.
-
-
Procedure:
-
Thaw plasma samples and corticosterone standards on ice.
-
Pipette a small volume of each standard or plasma sample into appropriately labeled assay tubes.
-
Add a fixed amount of ¹²⁵I-corticosterone to each tube.
-
Add the anti-corticosterone antibody to all tubes except for the non-specific binding (NSB) controls.
-
Vortex the tubes and incubate for a specified period (e.g., 2 hours at room temperature or overnight at 4°C) to allow for competitive binding.
-
Add the separating reagent to precipitate the antibody-bound fraction.
-
Centrifuge the tubes to pellet the precipitate.
-
Decant the supernatant and measure the radioactivity in the pellet using a gamma counter.
-
-
Data Analysis:
-
Construct a standard curve by plotting the percentage of bound radioactivity against the concentration of the corticosterone standards.
-
Determine the concentration of corticosterone in the plasma samples by interpolating their percentage of bound radioactivity from the standard curve.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for an experiment designed to assess the impact of this compound on corticosterone levels.
References
- 1. S 14671: a naphtylpiperazine 5-hydroxytryptamine1A agonist of exceptional potency and high efficacy possessing antagonist activity at 5-hydroxytryptamine1C/2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. S 14671: a novel naphthylpiperazine 5-HT1A agonist of high efficacy and exceptional in vivo potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound [medbox.iiab.me]
Methodological & Application
S-14671 Experimental Protocol for Rats: Application Notes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the experimental use of S-14671 in rats. This compound is a potent and high-efficacy 5-HT1A receptor agonist, also exhibiting antagonist activity at 5-HT2A and 5-HT2C receptors.[1][2] These characteristics make it a valuable tool for investigating the role of the serotonergic system in various physiological and pathological processes.
Pharmacological Profile
This compound, a naphthylpiperazine derivative, demonstrates high affinity for the 5-HT1A receptor.[1] Its binding affinity and in vivo potency have been compared to other well-known serotonergic agents.
Table 1: Receptor Binding Affinity of this compound and Reference Compounds
| Compound | 5-HT1A (pKi) | 5-HT2A (pKi) | 5-HT2C (pKi) |
| This compound | 9.3 | 7.8 | 7.8 |
| 8-OH-DPAT | 9.2 | - | - |
| (+)-flesinoxan | 8.7 | - | - |
| Buspirone | 7.9 | - | - |
| BMY 7378 | 8.8 | - | - |
Note: pKi is the negative logarithm of the inhibition constant (Ki), indicating the binding affinity of a ligand for a receptor. A higher pKi value signifies a higher affinity.[1]
Table 2: In Vivo Potency of this compound in Rats for 5-HT1A Agonist-Induced Responses
| Response | This compound (Effective Dose) | 8-OH-DPAT (Relative Potency) | (+)-flesinoxan & Buspirone (Relative Potency) |
| Hypothermia | ≥ 5 µg/kg s.c. | ~10-fold more potent | ~100-fold more potent |
| Spontaneous Tail-Flicks | ≥ 40 µg/kg s.c. | ~10-fold more potent | ~100-fold more potent |
Note: Potency is compared based on the effective dose required to elicit the specified response.[1]
Signaling Pathway
Activation of the 5-HT1A receptor by this compound initiates a cascade of intracellular signaling events. As a G-protein coupled receptor (GPCR), it primarily couples to inhibitory G-proteins (Gi/o).[3] This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3] Furthermore, activation of the 5-HT1A receptor can lead to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing neuronal hyperpolarization.[4] The βγ-subunit of the G-protein can also activate other signaling pathways, including the phosphoinositide 3-kinase (PI3K)-Akt and the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathways.[3][4][5]
Caption: 5-HT1A Receptor Signaling Pathway Activated by this compound.
Experimental Protocols
The following are detailed protocols for key in vivo experiments in rats to assess the pharmacological effects of this compound.
Forced Swim Test (FST)
The Forced Swim Test is a widely used model to assess antidepressant-like activity.[6]
Objective: To evaluate the effect of this compound on depressive-like behavior in rats.
Apparatus:
-
A transparent plastic cylinder (40 cm height, 20 cm diameter).
-
Water maintained at 25 ± 1°C.[7]
-
Video recording equipment.
Procedure:
-
Habituation (Day 1):
-
Drug Administration (Day 2):
-
Administer this compound or vehicle subcutaneously (s.c.) at the desired dose (e.g., minimal effective dose of 0.01 mg/kg).
-
-
Test Session (Day 2):
-
Data Analysis:
-
Score the duration of immobility, swimming, and climbing behaviors. Immobility is defined as the state where the animal makes only the movements necessary to keep its head above water.[9]
-
A significant decrease in immobility time is indicative of an antidepressant-like effect.
-
Caption: Forced Swim Test Experimental Workflow.
Hypothermia Induction
Activation of 5-HT1A receptors is known to induce hypothermia in rats.[10]
Objective: To measure the dose-dependent hypothermic effect of this compound.
Apparatus:
-
Rectal temperature probe.
-
Digital thermometer.
-
Animal restrainer (optional, for brief measurements).
Procedure:
-
Baseline Temperature:
-
Gently restrain the rat and insert the rectal probe to a consistent depth (e.g., 2-3 cm).
-
Record the baseline core body temperature once a stable reading is obtained.
-
-
Drug Administration:
-
Administer this compound or vehicle subcutaneously (s.c.) at various doses (e.g., starting from 5 µg/kg).[1]
-
-
Temperature Monitoring:
-
Measure the rectal temperature at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes) post-administration.
-
-
Data Analysis:
-
Calculate the change in body temperature from baseline for each time point and each dose group.
-
Plot a dose-response curve to determine the potency and efficacy of this compound in inducing hypothermia.
-
Tail-Flick Test
The tail-flick test is a measure of the nociceptive threshold, which can be modulated by serotonergic agents.
Objective: To assess the effect of this compound on the tail-flick latency in response to a thermal stimulus.
Apparatus:
-
Tail-flick analgesia meter with a radiant heat source.[11]
-
Animal restrainer.
Procedure:
-
Acclimation:
-
Acclimate the rat to the restrainer for a few minutes before testing.
-
-
Baseline Latency:
-
Position the rat's tail over the radiant heat source.
-
Activate the heat source and start a timer.
-
The timer stops automatically when the rat flicks its tail. Record this baseline latency.
-
A cut-off time (e.g., 10-12 seconds) should be set to prevent tissue damage.[12]
-
-
Drug Administration:
-
Administer this compound or vehicle subcutaneously (s.c.).
-
-
Post-Treatment Latency:
-
Measure the tail-flick latency at various time points after drug administration (e.g., 30, 60, 90 minutes).
-
-
Data Analysis:
-
Calculate the percentage of maximum possible effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
-
Compare the %MPE between the this compound and vehicle groups.
-
References
- 1. S 14671: a novel naphthylpiperazine 5-HT1A agonist of high efficacy and exceptional in vivo potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound [medbox.iiab.me]
- 3. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Forced swimming test [bio-protocol.org]
- 8. Behavioural despair test - Wikipedia [en.wikipedia.org]
- 9. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]
- 10. Induction of hypothermia as a model of 5-hydroxytryptamine1A receptor-mediated activity in the rat: a pharmacological characterization of the actions of novel agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tail flick test - Wikipedia [en.wikipedia.org]
- 12. youtube.com [youtube.com]
Application Notes and Protocols for In vivo Administration of S-14671
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-14671 is a potent and selective naphthylpiperazine derivative that acts as a high-efficacy agonist at the serotonin (B10506) 5-HT1A receptor and an antagonist at the 5-HT2A and 5-HT2C receptors.[1][2] Its exceptional in vivo potency makes it a valuable tool for neuropharmacological research, particularly in studies related to anxiety, depression, and other central nervous system disorders.[1][3][4] These application notes provide a detailed protocol for the dissolution of this compound for in vivo studies, primarily focusing on subcutaneous administration in rodent models.
Physicochemical and Pharmacological Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | References |
| Chemical Formula | C22H25N3O2S | [2] |
| Molar Mass | 395.52 g/mol | [2] |
| 5-HT1A Receptor Affinity (pKi) | 9.3 | [1][2] |
| 5-HT2A Receptor Affinity (pKi) | 7.8 | [1] |
| 5-HT2C Receptor Affinity (pKi) | 7.8 | [1] |
| In vivo Potency (Rat, s.c.) | Minimal effective dose ≥ 5 µg/kg | [1][2] |
| In vivo Potency (Pigeon, IM) | Minimal effective dose 2.5 µg/kg | [3] |
Signaling Pathway of this compound
This compound exerts its primary effects through the modulation of serotonergic pathways. As a potent agonist at the 5-HT1A receptor, it activates this G-protein coupled receptor, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP). This action generally results in neuronal hyperpolarization and reduced neuronal firing. Concurrently, its antagonist activity at 5-HT2A and 5-HT2C receptors blocks the actions of endogenous serotonin at these sites, which are linked to excitatory downstream signaling cascades.
Experimental Protocol: Dissolution of this compound for In Vivo Studies
This protocol provides a general guideline for the preparation of this compound for subcutaneous (s.c.) injection in rodents. Due to the high potency of this compound, very low concentrations are required for dosing.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile saline (0.9% sodium chloride)
-
Sterile, pyrogen-free microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Preparation of Stock Solution (e.g., 1 mg/mL in DMSO):
-
Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add a sufficient volume of DMSO to achieve a stock solution concentration of 1 mg/mL. For example, to 1 mg of this compound, add 1 mL of DMSO.
-
Vortex the tube thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can aid in dissolution if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
This stock solution can be stored at -20°C for future use. Avoid repeated freeze-thaw cycles.
-
-
Preparation of Working Solution for Injection:
-
The final concentration of the working solution will depend on the desired dose and the injection volume. A typical injection volume for subcutaneous administration in rats is 1-5 mL/kg.
-
Example Calculation for a 10 µg/kg dose in a rat with an injection volume of 1 mL/kg:
-
Desired final concentration: 10 µg/mL
-
Prepare a fresh working solution by diluting the 1 mg/mL DMSO stock solution with sterile saline.
-
To prepare 1 mL of the working solution, add 10 µL of the 1 mg/mL this compound stock solution to 990 µL of sterile saline.
-
Vortex the working solution thoroughly to ensure homogeneity.
-
-
Important Considerations:
-
Solvent Toxicity: The final concentration of DMSO in the injected solution should be kept to a minimum, ideally below 5%, to avoid potential solvent-related toxicity. The protocol above results in a final DMSO concentration of 1%.
-
Solution Stability: It is recommended to prepare the final working solution fresh on the day of the experiment.
-
Vehicle Control: For all in vivo experiments, a vehicle control group should be included. This group will receive an injection of the same vehicle (e.g., 1% DMSO in saline) without the this compound.
-
Route of Administration: While this protocol focuses on subcutaneous injection, similar principles of initial dissolution in an organic solvent followed by dilution in an aqueous vehicle can be adapted for other routes, such as intraperitoneal (i.p.) or intravenous (i.v.) administration, with appropriate adjustments to the vehicle and final concentration.
Experimental Workflow
The following diagram illustrates the general workflow for preparing and administering this compound for an in vivo study.
References
- 1. S 14671: a novel naphthylpiperazine 5-HT1A agonist of high efficacy and exceptional in vivo potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound [medbox.iiab.me]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Involvement of 5-HT1A receptors in the anxiolytic action of S 14671 in the pigeon conflict test - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for S-14671 in Rodent Behavioral Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-14671 is a potent and high-efficacy 5-HT1A receptor agonist with exceptional in vivo potency.[1][2] It is a naphthylpiperazine derivative that also exhibits antagonist activity at 5-HT2A and 5-HT2C receptors.[2] Due to its significant effects on the serotonergic system, this compound has been investigated for its potential antidepressant and anxiolytic properties in various rodent behavioral models. These notes provide an overview of the recommended dosages, detailed experimental protocols, and the underlying signaling pathways relevant to the use of this compound in preclinical research.
Data Presentation: this compound Dosage in Rodent Behavioral Models
The following tables summarize the effective doses of this compound in several key behavioral and physiological tests in rodents. The data highlights the compound's high potency, with effects observed at microgram per kilogram doses.
Table 1: Antidepressant-like Effects of this compound
| Behavioral Test | Species/Strain | Administration Route | Dosage (mg/kg) | Observed Effect |
| Forced Swim Test | Rat | Subcutaneous (s.c.) | 0.01 | Minimal effective dose to reduce immobility.[3] |
| Forced Swim Test | Rat | Subcutaneous (s.c.) | 0.16 | Significant reduction in immobility, an effect blocked by a 5-HT1A antagonist.[3] |
Table 2: Anxiolytic-like Effects of this compound
| Behavioral Test | Species/Strain | Administration Route | Dosage (mg/kg) | Observed Effect |
| Pigeon Conflict Test | Pigeon | Intramuscular (i.m.) | 0.0025 | Minimal effective dose to increase punished responding, indicating anxiolytic activity.[4] |
Table 3: Physiological and Other Behavioral Effects of this compound
| Test | Species/Strain | Administration Route | Dosage (µg/kg) | Observed Effect |
| Hypothermia Induction | Rodent | Subcutaneous (s.c.) | ≥ 5 | Induction of hypothermia.[1] |
| Spontaneous Tail-Flicks | Rodent | Subcutaneous (s.c.) | ≥ 40 | Induction of spontaneous tail-flicks.[1] |
| Flat-Body Posture | Rodent | Subcutaneous (s.c.) | ≥ 5 | Induction of flat-body posture.[5] |
| Corticosterone (B1669441) Secretion | Rodent | Subcutaneous (s.c.) | ≥ 5 | Increased corticosterone secretion.[5] |
| Inhibition of Morphine-induced Antinociception | Rodent | Subcutaneous (s.c.) | ≥ 5 | Inhibition of the antinociceptive effects of morphine.[5] |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below. These protocols are based on established procedures in behavioral neuroscience.
Forced Swim Test (FST)
Objective: To assess antidepressant-like activity by measuring the duration of immobility in rodents forced to swim in an inescapable cylinder.
Apparatus:
-
A transparent glass or plastic cylinder (40-50 cm high, 20 cm in diameter).
-
The cylinder should be filled with water (23-25°C) to a depth of 30 cm, preventing the animal from touching the bottom with its tail or paws.
Procedure:
-
Acclimation: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer this compound or vehicle subcutaneously (s.c.) 30 minutes before the test.
-
Test Session:
-
Gently place the animal into the water-filled cylinder.
-
The test duration is typically 6 minutes.
-
A video camera can be used to record the session for later scoring.
-
-
Scoring: An animal is judged to be immobile when it ceases struggling and remains floating motionless in the water, making only those movements necessary to keep its head above water. The total duration of immobility during the last 4 minutes of the 6-minute test is typically measured.
-
Post-Test Care: After the test, remove the animal from the water, dry it with a towel, and place it in a heated cage for recovery before returning it to its home cage.
Spontaneous Tail-Flick Test
Objective: To assess central 5-HT1A receptor activation, which can induce spontaneous tail-flicks.
Procedure:
-
Acclimation: Place the animal in a clear observation chamber for at least 30 minutes to acclimate.
-
Drug Administration: Administer this compound or vehicle subcutaneously (s.c.).
-
Observation: Observe the animals for the occurrence of spontaneous tail-flicks for a period of 30-60 minutes post-injection. A tail-flick is defined as a rapid, lateral movement of the tail.
-
Scoring: The total number of tail-flicks during the observation period is counted.
Induction of Hypothermia
Objective: To measure the hypothermic effect of this compound, a characteristic response mediated by 5-HT1A receptor agonists.
Apparatus:
-
A digital thermometer with a rectal probe suitable for rodents.
Procedure:
-
Baseline Temperature: Measure the baseline rectal temperature of each animal before drug administration.
-
Drug Administration: Administer this compound or vehicle subcutaneously (s.c.).
-
Temperature Measurement: Measure the rectal temperature at regular intervals (e.g., 30, 60, 90, and 120 minutes) after drug administration.
-
Data Analysis: The change in body temperature from baseline is calculated for each time point.
Signaling Pathways and Experimental Workflows
5-HT1A Receptor Signaling Pathway
This compound exerts its effects primarily through the activation of the 5-HT1A receptor, which is a G-protein coupled receptor (GPCR). The activation of this receptor initiates a cascade of intracellular events.
Caption: 5-HT1A Receptor Signaling Pathway.
Experimental Workflow for this compound in Rodent Behavioral Models
The following diagram illustrates a typical workflow for investigating the behavioral effects of this compound in rodents.
Caption: Experimental Workflow.
References
- 1. S 14671: a novel naphthylpiperazine 5-HT1A agonist of high efficacy and exceptional in vivo potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound [medbox.iiab.me]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Involvement of 5-HT1A receptors in the anxiolytic action of S 14671 in the pigeon conflict test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. S 14671: a naphtylpiperazine 5-hydroxytryptamine1A agonist of exceptional potency and high efficacy possessing antagonist activity at 5-hydroxytryptamine1C/2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for S-14671 in the Forced Swim Test
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing S-14671, a potent and high-efficacy 5-HT1A receptor agonist, in the forced swim test (FST) to assess its antidepressant-like effects. The protocols and data presented are intended to aid in the design and execution of preclinical studies for novel antidepressant drug discovery.
Introduction
This compound is a naphthylpiperazine derivative that acts as a high-affinity agonist for the 5-HT1A serotonin (B10506) receptor (pKi = 9.3) and also functions as an antagonist at 5-HT2A and 5-HT2C receptors.[1][2] Its potent activity at the 5-HT1A receptor has been shown to elicit significant antidepressant-like effects in rodent models. The forced swim test is a widely used behavioral assay to screen for potential antidepressant properties of novel compounds. It is based on the principle that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture, and effective antidepressant treatments reduce the duration of this immobility.[3][4] this compound has demonstrated exceptional potency in this assay, significantly reducing immobility time at very low doses.[5][6]
Data Presentation
The antidepressant-like activity of this compound in the rat forced swim test is characterized by a significant reduction in immobility time. The following table summarizes the key quantitative findings from preclinical studies.
| Compound | Minimal Effective Dose (MED) (s.c.) | Route of Administration | Animal Model | Reference |
| This compound | 0.01 mg/kg | Subcutaneous (s.c.) | Rat | [5] |
| 8-OH-DPAT | 0.63 mg/kg | Subcutaneous (s.c.) | Rat | [5] |
Note: 8-OH-DPAT is a classic 5-HT1A agonist used as a reference compound.
In a study by Schreiber et al. (1994), a dose of 0.16 mg/kg of this compound was shown to produce a robust decrease in immobility, an effect that was completely blocked by the 5-HT1A receptor antagonist, SDZ 216-525.[5] This confirms that the antidepressant-like effect of this compound in the forced swim test is mediated by its agonist activity at 5-HT1A receptors.
Signaling Pathway of this compound at the 5-HT1A Receptor
This compound exerts its effects by binding to and activating the 5-HT1A receptor, a G-protein coupled receptor (GPCR). The downstream signaling cascade is multifaceted, leading to various cellular responses that are believed to contribute to its antidepressant effects.
Experimental Protocols
Forced Swim Test Protocol for Assessing the Antidepressant-Like Effects of this compound in Rats
This protocol is adapted from standard forced swim test procedures and tailored for the evaluation of this compound.
1. Materials and Equipment:
-
This compound hydrochloride (or other salt form)
-
Vehicle (e.g., sterile saline or distilled water)
-
Male Wistar or Sprague-Dawley rats (200-250 g)
-
Cylindrical containers (40 cm height, 20 cm diameter)
-
Water bath or heater to maintain water temperature
-
Thermometer
-
Video recording equipment (optional, but recommended for unbiased scoring)
-
Stopwatch
-
Dry towels or heat lamp for drying animals
2. Procedure:
a. Animal Acclimation and Housing:
-
House animals in a temperature-controlled environment with a 12-hour light/dark cycle.
-
Allow at least one week of acclimation to the housing facility before the experiment.
-
Handle animals for a few minutes each day for 3-4 days prior to testing to reduce stress.
b. Drug Preparation and Administration:
-
Dissolve this compound in the chosen vehicle to the desired concentrations.
-
Administer this compound subcutaneously (s.c.) at a volume of 1 ml/kg.
-
A recommended dose range for initial studies could be 0.001, 0.01, and 0.1 mg/kg.
-
Administer the vehicle to the control group.
-
The pretreatment time should be 30-60 minutes before the test session.
c. Forced Swim Test:
-
Pre-test Session (Day 1):
-
Fill the cylinders with water (23-25°C) to a depth of 15 cm.
-
Gently place each rat into a cylinder for a 15-minute session.
-
After 15 minutes, remove the rats, dry them thoroughly, and return them to their home cages.
-
This session is for habituation and to induce a stable baseline of immobility.
-
-
Test Session (Day 2):
-
24 hours after the pre-test session, administer this compound or vehicle.
-
After the pretreatment interval (30-60 minutes), place the rats back into the cylinders with fresh water at the same temperature and depth.
-
The test session lasts for 5 minutes.
-
Record the entire session for later scoring.
-
d. Behavioral Scoring:
-
An observer blinded to the treatment conditions should score the videos.
-
Score the duration of immobility during the 5-minute test session.
-
Immobility is defined as the state in which the rat makes only the minimal movements necessary to keep its head above water.
3. Data Analysis:
-
Calculate the mean immobility time for each treatment group.
-
Analyze the data using a one-way analysis of variance (ANOVA) followed by an appropriate post-hoc test (e.g., Dunnett's or Tukey's) to compare the this compound treated groups to the vehicle control group.
-
A significant reduction in immobility time in the this compound groups compared to the control group is indicative of an antidepressant-like effect.
Experimental Workflow
The following diagram illustrates the workflow for conducting a forced swim test experiment with this compound.
References
- 1. The potent activity of the 5-HT1A receptor agonists, S 14506 and S 14671, in the rat forced swim test is blocked by novel 5-HT1A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antidepressant-like activity of 5-HT1A agonists measured with the forced swim test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The mouse forced swim test - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of S-14671 in the Pigeon Conflict Test: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of S-14671, a potent and high-efficacy 5-HT1A receptor agonist, in the pigeon conflict test. The pigeon conflict test is a robust preclinical model for evaluating the anxiolytic potential of novel compounds.
Introduction
This compound is a naphthylpiperazine derivative that has demonstrated exceptional potency and efficacy as a 5-HT1A receptor agonist.[1][2] In preclinical studies, it has shown marked anxiolytic and antidepressant effects.[3] The pigeon conflict test is a valuable behavioral assay for assessing the anti-anxiety properties of drugs. This model is particularly sensitive to the effects of 5-HT1A agonists, a class of compounds that have shown clinical efficacy in treating anxiety disorders.[4] In this test, a subject's behavior (key pecking) is reinforced with a positive stimulus (food) but is also suppressed by the concurrent presentation of a negative stimulus (mild electric shock). Anxiolytic compounds, such as this compound, are expected to increase the rate of responding that has been suppressed by the punishment, indicating a reduction in the animal's conflict or anxiety state.
Quantitative Data Summary
The following tables summarize the quantitative data from studies evaluating this compound and other 5-HT1A receptor agonists in the pigeon conflict test.
Table 1: Efficacy of this compound in the Pigeon Conflict Test [5]
| Compound | Minimal Effective Dose (MED) (mg/kg, IM) | Maximal Percentage Increase in Punished Responding (Relative to Control) |
| This compound | 0.0025 | 17232% |
| S-14506 | 0.0025 | 5557% |
Table 2: Comparison of Anxiolytic Potency of Various 5-HT1A Receptor Agonists [5]
| Compound | Minimal Effective Dose (MED) for Increasing Punished Responding (mg/kg, IM) |
| This compound | 0.0025 |
| S-14506 | 0.0025 |
| LY 165,163 | 0.16 |
| Tandospirone | 0.63 |
Experimental Protocols
This section outlines the detailed methodology for conducting the pigeon conflict test to evaluate the anxiolytic effects of this compound.
Subjects
-
Species: Pigeons (e.g., Columba livia) are commonly used.[4]
-
Housing: Pigeons should be individually housed in a climate-controlled colony room with a 12-hour light/dark cycle.
-
Body Weight: Pigeons are typically maintained at 80-85% of their free-feeding body weight to ensure motivation for the food reward. Water is available ad libitum in the home cage.
Apparatus
The experiment is conducted in a standard operant conditioning chamber (Skinner box) for pigeons.[6][7]
-
Chamber: A sound- and light-attenuating chamber.
-
Response Key: A translucent pecking key that can be illuminated. Pecks on the key are detected and recorded by a computer.
-
Feeder: A grain hopper that provides brief access to mixed grain as a reward.
-
Stimulus Lights: Different colored lights can be used to signal different components of the schedule of reinforcement.
-
Shock Generator and Electrodes: A shock generator capable of delivering a brief, constant-current electric shock. The shock is delivered through electrodes that can be implanted subcutaneously in the pelvic region or via a harness system.
Procedure
The procedure involves two main phases: training and drug testing.
3.1. Training Phase: Establishing Baseline Performance
-
Shaping: Pigeons are first trained to peck the response key for food reinforcement.
-
Schedule of Reinforcement: A multiple fixed-ratio (FR) schedule of food reinforcement is established. A common schedule is a multiple FR 30 (food) / FR 30 (food + shock) schedule.
-
Unpunished Component: In the presence of one stimulus light (e.g., white light), every 30th peck (FR 30) results in access to food.
-
Punished Component: In the presence of a different stimulus light (e.g., red light), every 30th peck (FR 30) results in both access to food and the delivery of a brief electric shock (e.g., 2-4 mA for 200 ms).
-
-
Session Structure: Daily sessions consist of alternating periods of the unpunished and punished components.
-
Stability Criteria: Training continues until a stable baseline of responding is achieved. This is characterized by a high and steady rate of responding in the unpunished component and a low, suppressed rate of responding in the punished component.
3.2. Drug Testing Phase
-
Administration: this compound or vehicle is administered intramuscularly (IM) at a specified time before the experimental session (e.g., 15 minutes).
-
Dose-Response Evaluation: A range of doses of this compound is tested to determine the dose-dependent effects on both punished and unpunished responding.
-
Data Collection: The primary dependent variables are the rate of responding (pecks per second) in the unpunished and punished components of the schedule.
-
Washout Period: A sufficient washout period is allowed between drug administrations to avoid carryover effects.
Visualizations
Signaling Pathway of this compound
This compound exerts its anxiolytic effects by acting as a potent agonist at serotonin (B10506) 5-HT1A receptors. These are G-protein coupled receptors (GPCRs) that, upon activation, initiate an intracellular signaling cascade leading to neuronal inhibition.
Caption: this compound activates the 5-HT1A receptor, leading to neuronal inhibition and anxiolysis.
Experimental Workflow of the Pigeon Conflict Test
The following diagram illustrates the logical flow of the pigeon conflict test procedure.
Caption: Workflow of the pigeon conflict test from subject preparation to data analysis.
Logical Relationship of the Experimental Design
This diagram shows the logical relationship between the experimental conditions and the expected outcomes.
Caption: Logical relationship between conditions, treatments, and expected behavioral outcomes.
References
- 1. This compound [medbox.iiab.me]
- 2. S 14671: a novel naphthylpiperazine 5-HT1A agonist of high efficacy and exceptional in vivo potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Anxiolytic and antidepressant mechanisms of 5-HT1A drugs in the pigeon: contributions from behavioral studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Involvement of 5-HT1A receptors in the anxiolytic action of S 14671 in the pigeon conflict test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Operant conditioning chamber - Wikipedia [en.wikipedia.org]
- 7. Understanding Behavioral Psychology: the Skinner Box [verywellmind.com]
Application Notes and Protocols: A Comparative Analysis of Intraperitoneal and Subcutaneous Administration of S-14671
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the key differences between intraperitoneal (IP) and subcutaneous (SC) administration of S-14671, a potent 5-HT1A receptor agonist with antagonist properties at 5-HT2A and 5-HT2C receptors.[1] This document outlines the expected pharmacokinetic and pharmacodynamic profiles for each route and provides detailed protocols for experimental procedures.
Introduction to this compound
This compound is a naphthylpiperazine derivative that demonstrates high affinity and efficacy as a 5-HT1A receptor agonist.[1][2][3] It is recognized for its exceptional in vivo potency in eliciting typical 5-HT1A agonist responses, such as hypothermia and spontaneous tail-flicks, at very low doses.[2] The compound's mechanism of action also includes antagonist activity at 5-HT2A and 5-HT2C receptors, making it a compound of interest for various preclinical studies in neuroscience and pharmacology.[1]
Comparative Pharmacokinetics and Pharmacodynamics: Intraperitoneal vs. Subcutaneous Administration
Pharmacokinetic Profile:
-
Intraperitoneal (IP) Administration: This route is expected to result in rapid absorption of this compound into the systemic circulation. The large surface area of the peritoneal cavity facilitates quick entry into the portal circulation and subsequently, the systemic circulation. This generally leads to a shorter time to reach maximum plasma concentration (Tmax) and a higher maximum plasma concentration (Cmax) compared to subcutaneous administration.[4]
-
Subcutaneous (SC) Administration: Subcutaneous injection typically results in a slower and more sustained absorption of the compound. This leads to a longer Tmax and a lower, more prolonged Cmax.[4] This route is often preferred for studies requiring more stable plasma concentrations over a longer duration.
Pharmacodynamic Effects:
The differing pharmacokinetic profiles are expected to influence the onset, intensity, and duration of this compound's pharmacodynamic effects.
-
IP Administration: The rapid achievement of high plasma concentrations may lead to a more acute and intense onset of 5-HT1A-mediated effects, such as hypothermia and behavioral changes.
-
SC Administration: The slower absorption and sustained plasma levels associated with SC administration are likely to produce a more gradual onset and a longer duration of action. Preclinical studies have demonstrated the high potency of this compound when administered subcutaneously, inducing hypothermia at doses as low as 5 µg/kg.[2][3]
Data Summary
The following tables summarize the key characteristics and expected outcomes of this compound administration via the intraperitoneal and subcutaneous routes based on general pharmacokinetic principles and available data for this compound.
Table 1: Expected Pharmacokinetic Parameters of this compound
| Parameter | Intraperitoneal (IP) Administration | Subcutaneous (SC) Administration |
| Absorption Rate | Rapid | Slow and Sustained |
| Time to Peak (Tmax) | Short | Long |
| Peak Concentration (Cmax) | High | Low to Moderate |
| Bioavailability | Generally high, but subject to first-pass metabolism | High, with slower onset |
Table 2: In Vivo Efficacy of Subcutaneously Administered this compound
| Test | Minimal Effective Dose (s.c.) | Reference |
| Induction of Hypothermia | ≥ 5 µg/kg | [2][3] |
| Induction of Spontaneous Tail-Flicks | ≥ 40 µg/kg | [2] |
| Forced Swimming Test (Reduction in Immobility) | 0.01 mg/kg | [5] |
Experimental Protocols
The following are generalized protocols for the administration of this compound to rodents. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Materials
-
This compound
-
Vehicle (e.g., sterile saline, distilled water, or other appropriate solvent)
-
Sterile syringes (1 mL)
-
Sterile needles (e.g., 25-27 gauge for SC; 23-25 gauge for IP)
-
Animal scale
-
70% Ethanol for disinfection
-
Appropriate personal protective equipment (PPE)
Preparation of this compound Solution
-
Determine the desired concentration of the this compound solution based on the target dose and the volume to be administered.
-
Weigh the required amount of this compound powder using an analytical balance.
-
Dissolve the powder in the appropriate vehicle. Gentle warming or vortexing may be required to ensure complete dissolution.
-
Filter-sterilize the final solution using a 0.22 µm syringe filter into a sterile vial.
Protocol for Intraperitoneal (IP) Injection in Mice
-
Animal Restraint: Properly restrain the mouse by gently scruffing the neck and securing the tail.
-
Injection Site: Tilt the mouse's head downwards at a slight angle. The injection site is in the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Injection: Swab the injection site with 70% ethanol. Insert the needle at a 10-20 degree angle into the peritoneal cavity. Aspirate slightly to ensure no fluid or blood is drawn, which would indicate improper placement.
-
Administration: Slowly inject the prepared this compound solution.
-
Post-injection: Withdraw the needle and return the mouse to its cage. Monitor the animal for any adverse reactions.
Protocol for Subcutaneous (SC) Injection in Mice
-
Animal Restraint: Restrain the mouse by scruffing the loose skin over the neck and shoulders.
-
Injection Site: The injection site is typically in the loose skin over the back, between the shoulder blades.
-
Injection: Swab the injection site with 70% ethanol. Lift the skin to create a "tent." Insert the needle into the base of the tented skin, parallel to the body.
-
Administration: Inject the this compound solution into the subcutaneous space.
-
Post-injection: Withdraw the needle and gently massage the area to aid in dispersal. Return the mouse to its cage and monitor for any adverse effects.
Visualizations
This compound Signaling Pathway
This compound primarily acts as a potent agonist at the 5-HT1A receptor, which is a G-protein coupled receptor (GPCR). Activation of the 5-HT1A receptor leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.
Caption: Signaling pathway of this compound via the 5-HT1A receptor.
Experimental Workflow
The following diagram illustrates a typical workflow for a preclinical study investigating the effects of this compound.
References
- 1. This compound [medbox.iiab.me]
- 2. S 14671: a novel naphthylpiperazine 5-HT1A agonist of high efficacy and exceptional in vivo potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. S 14671: a naphtylpiperazine 5-hydroxytryptamine1A agonist of exceptional potency and high efficacy possessing antagonist activity at 5-hydroxytryptamine1C/2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for In Vitro Studies of S-14671 on Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-14671 is a potent and high-efficacy 5-HT1A receptor agonist, also exhibiting antagonist properties at 5-HT2A and 5-HT2C receptors.[1] These application notes provide a comprehensive guide for the in vitro use of this compound in cell lines, detailing its mechanism of action, recommended cell lines, and experimental protocols. The information is intended to assist researchers in designing and executing experiments to investigate the cellular effects of this compound.
Mechanism of Action
This compound is a naphthylpiperazine derivative that demonstrates high affinity for the 5-HT1A receptor (pKi = 9.3).[1][2] Its primary mechanism of action is the activation of the 5-HT1A receptor, a G-protein coupled receptor (GPCR). This activation initiates a cascade of intracellular signaling events. In neuronal cells, stimulation of the 5-HT1A receptor typically leads to the activation of Gαi/o proteins, which in turn inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3] Furthermore, the βγ subunit of the G-protein can activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the PI3K-Akt signaling pathway.[3]
This compound also possesses antagonist activity at 5-HT2A and 5-HT2C receptors.[1] This dual activity should be taken into consideration when designing experiments and interpreting results, as effects observed in cell lines expressing these receptor subtypes may be influenced by this antagonism.
Recommended Cell Lines
The choice of cell line is critical for studying the effects of this compound. The following are recommended:
-
Recombinant Cell Lines: For studying the specific effects of this compound on the 5-HT1A receptor, it is highly recommended to use cell lines stably transfected with the human 5-HT1A receptor. Commonly used host cell lines for this purpose include:
-
HEK293 (Human Embryonic Kidney) cells: These cells are widely used for their ease of transfection and robust growth characteristics.[2][3]
-
CHO-K1 (Chinese Hamster Ovary) cells: Another popular choice for establishing stable cell lines expressing recombinant proteins.[1] Several commercial vendors provide ready-to-use CHO-K1 cell lines stably expressing the human 5-HT1A receptor.[1]
-
-
Endogenously Expressing Cell Lines: While less common for initial characterization, some neuronal cell lines may endogenously express the 5-HT1A receptor. It is crucial to verify the expression level and functionality of the receptor in any chosen cell line.
Data Presentation
Table 1: Receptor Binding Affinities of this compound
| Receptor | Binding Affinity (pKi) |
| 5-HT1A | 9.3 |
| 5-HT2A | 7.8 |
| 5-HT2C | 7.8 |
Table 2: Comparative In Vivo Potency of 5-HT1A Agonists
| Compound | Minimal Effective Dose (MED) for Anxiolytic Action (mg/kg) |
| This compound | 0.0025 |
| S-14506 | 0.0025 |
| LY 165,163 | 0.16 |
| Tandospirone | 0.63 |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the viability of cell lines.
Materials:
-
HEK293 or CHO-K1 cells (with or without 5-HT1A receptor expression)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in a suitable solvent like DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium. Due to its high potency, a starting concentration in the low nanomolar range is recommended.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control wells.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours.
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: cAMP Assay
This protocol measures the effect of this compound on intracellular cAMP levels, a key downstream signaling molecule of the 5-HT1A receptor.
Materials:
-
HEK293 or CHO-K1 cells stably expressing the 5-HT1A receptor
-
Complete growth medium
-
This compound stock solution
-
Forskolin (B1673556) (an adenylyl cyclase activator)
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
-
384-well or 96-well plates
Procedure:
-
Plate the cells in the appropriate assay plate and allow them to reach confluency.
-
Wash the cells with a serum-free medium.
-
Pre-incubate the cells with various concentrations of this compound for 15-30 minutes.
-
Stimulate the cells with forskolin (e.g., 10 µM) to induce cAMP production.
-
Incubate for 15-30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen assay kit.
-
The agonistic effect of this compound will be observed as a dose-dependent decrease in forskolin-stimulated cAMP levels.
Mandatory Visualizations
Caption: Signaling pathway of this compound via the 5-HT1A receptor.
Caption: Experimental workflow for the cAMP assay.
References
- 1. ValiScreen Human Serotonin 5-HT1A Cell Line, CHO-K1 Cells | Revvity [revvity.com]
- 2. Identification of a Potent and Selective 5-HT1A Receptor Agonist with In Vitro and In Vivo Antinociceptive Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]
S-14671: A Potent 5-HT1A Agonist for Investigating Serotonin Pathways
Application Notes and Protocols for Researchers and Drug Development Professionals
Abstract
S-14671 is a potent and high-efficacy agonist for the serotonin (B10506) 1A (5-HT1A) receptor, demonstrating exceptional in vivo potency in a variety of preclinical models. As a naphthylpiperazine derivative, it exhibits high affinity for the 5-HT1A receptor and has been instrumental in elucidating the role of this receptor in various physiological and pathological processes. These application notes provide a comprehensive overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and a discussion of its potential applications in neuroscience research and drug development.
Introduction
The serotonin (5-hydroxytryptamine, 5-HT) system is a critical neuromodulatory system that plays a fundamental role in regulating mood, cognition, and behavior. The 5-HT1A receptor, a member of the G-protein coupled receptor (GPCR) superfamily, is a key target for therapeutic intervention in psychiatric disorders such as anxiety and depression. This compound, with its high affinity and efficacy at the 5-HT1A receptor, serves as a valuable pharmacological tool for investigating the intricate serotonin pathways.
Mechanism of Action
This compound acts as a high-efficacy agonist at 5-HT1A receptors.[1][2] This interaction initiates a cascade of intracellular signaling events. The 5-HT1A receptor is coupled to inhibitory G-proteins (Gi/o). Upon agonist binding, the G-protein is activated, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Additionally, activation of the G-protein can lead to the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels, resulting in neuronal hyperpolarization and a decrease in neuronal firing rate.
Beyond its primary agonistic activity at 5-HT1A receptors, this compound also displays antagonist activity at 5-HT2A and 5-HT2C receptors.[2][3] This dual activity profile may contribute to its overall pharmacological effects.
Signaling Pathway Diagram
Caption: this compound activates the 5-HT1A receptor, leading to G-protein-mediated signaling.
Data Presentation
Receptor Binding Affinity
| Compound | Receptor | pKi |
| This compound | 5-HT1A | 9.3 [1][2] |
| 8-OH-DPAT | 5-HT1A | 9.2[1] |
| (+)-Flesinoxan | 5-HT1A | 8.7[1] |
| Buspirone | 5-HT1A | 7.9[1] |
| BMY 7378 | 5-HT1A | 8.8[1] |
| This compound | 5-HT2A | 7.8 [2][3] |
| This compound | 5-HT2C | 7.8 [2][3] |
In Vivo Potency
| Assay | This compound Minimal Effective Dose (s.c.) |
| Hypothermia Induction (Rat) | ≥ 5 µg/kg[1] |
| Spontaneous Tail-Flicks (Rat) | ≥ 40 µg/kg[1] |
| Pigeon Conflict Test (Anxiolytic-like effect) | 0.0025 mg/kg (IM)[4] |
Experimental Protocols
In Vivo Hypothermia Assay in Rats
This protocol is designed to assess the central 5-HT1A receptor agonistic activity of this compound by measuring changes in core body temperature.
Materials:
-
This compound
-
Vehicle (e.g., saline)
-
Male Wistar rats (200-250 g)
-
Rectal thermometer
-
Animal restraining device (optional)
Procedure:
-
Acclimation: House rats in a temperature-controlled room (21 ± 1°C) for at least one week before the experiment.
-
Baseline Temperature: Measure the baseline rectal temperature of each rat.
-
Administration: Administer this compound subcutaneously (s.c.) at the desired doses (e.g., 1, 5, 10, 50 µg/kg). A vehicle control group should be included.
-
Temperature Monitoring: Measure rectal temperature at regular intervals (e.g., 30, 60, 90, and 120 minutes) post-administration.
-
Data Analysis: Calculate the change in temperature from baseline for each animal at each time point. Compare the effects of different doses of this compound to the vehicle control using appropriate statistical analysis (e.g., ANOVA followed by post-hoc tests).
Caption: Workflow for the in vivo hypothermia assay.
Spontaneous Tail-Flick Test in Rats
This assay assesses the activation of postsynaptic 5-HT1A receptors, which can induce spontaneous tail-flicks.
Materials:
-
This compound
-
Vehicle (e.g., saline)
-
Male Wistar rats (200-250 g)
-
Observation cages with a clear floor
-
Video recording equipment (optional, for later scoring)
Procedure:
-
Acclimation: Acclimate rats to the observation cages for at least 30 minutes before the experiment.
-
Administration: Administer this compound subcutaneously (s.c.) at the desired doses (e.g., 10, 40, 100, 200 µg/kg). Include a vehicle control group.
-
Observation Period: Immediately after injection, place the rat in the observation cage and observe for a set period (e.g., 30 minutes).
-
Scoring: Count the number of spontaneous tail-flicks (a rapid, whip-like movement of the tail) during the observation period.
-
Data Analysis: Compare the number of tail-flicks in the this compound-treated groups to the vehicle control group using appropriate statistical methods (e.g., Kruskal-Wallis test followed by Dunn's test).
Pigeon Conflict Test
This model is used to evaluate the anxiolytic-like properties of compounds. The test is based on the principle that anxiolytic drugs increase the rate of responding that is suppressed by punishment.
Materials:
-
This compound
-
Vehicle (e.g., saline)
-
Pigeons
-
Operant conditioning chambers equipped with a response key, a grain hopper, and a stimulus light. The chamber should also be capable of delivering a brief, mild electric shock.
Procedure:
-
Training: Pigeons are first trained to peck a response key for food reinforcement. Once responding is stable, a conflict is introduced where some responses are punished with a mild electric shock. This leads to a suppression of responding.
-
Drug Administration: Administer this compound intramuscularly (IM) at various doses (e.g., 0.001, 0.0025, 0.01, 0.04 mg/kg) prior to the test session.[4] A vehicle control is also tested.
-
Test Session: Place the pigeon in the operant chamber and record the number of responses during both punished and unpunished periods.
-
Data Analysis: An anxiolytic-like effect is indicated by a dose-dependent increase in the rate of punished responding, ideally without a significant effect on unpunished responding.
Caption: Experimental workflow for the pigeon conflict test.
Discussion and Future Directions
This compound is a powerful tool for probing the function of the 5-HT1A receptor. Its high potency and efficacy make it suitable for a range of in vivo and in vitro studies. The provided protocols offer a starting point for researchers interested in utilizing this compound to investigate the role of serotonin in anxiety, depression, and other neurological and psychiatric conditions.
It is important to note that while extensive preclinical data exists for this compound, information regarding its preclinical safety, toxicology, and clinical trials in humans is not publicly available. This suggests that its development may have been discontinued (B1498344) or that it is primarily used as a research tool. Researchers should exercise appropriate caution and conduct thorough safety assessments before embarking on any new in vivo studies.
Future research could focus on further delineating the downstream signaling pathways activated by this compound, particularly in different brain regions and neuronal populations. Additionally, its utility in more complex behavioral models of psychiatric disorders could be explored. The antagonist activity of this compound at 5-HT2A/2C receptors also warrants further investigation to understand its contribution to the overall pharmacological profile.
Conclusion
This compound remains a highly valuable research compound for the study of serotonin pathways. Its potent and selective agonism at the 5-HT1A receptor, coupled with its demonstrated efficacy in preclinical models of anxiety and depression, provides a solid foundation for its use in advancing our understanding of serotonergic neurotransmission and its role in brain function and disease. The detailed protocols and data presented in these application notes are intended to facilitate the effective use of this compound by the scientific community.
References
- 1. S 14671: a novel naphthylpiperazine 5-HT1A agonist of high efficacy and exceptional in vivo potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. S 14671: a naphtylpiperazine 5-hydroxytryptamine1A agonist of exceptional potency and high efficacy possessing antagonist activity at 5-hydroxytryptamine1C/2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound [medbox.iiab.me]
- 4. Involvement of 5-HT1A receptors in the anxiolytic action of S 14671 in the pigeon conflict test - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: S-14671 In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are not observing the expected in vivo effects of S-14671 in their experiments.
Frequently Asked Questions (FAQs)
Q1: We are not observing the expected anxiolytic or antidepressant-like effects of this compound in our rodent models. What are the possible reasons?
Several factors could contribute to a lack of efficacy for this compound in vivo. These can be broadly categorized into issues related to the compound and formulation, the experimental protocol, or the animal model itself.
Troubleshooting Potential Issues:
-
Compound Integrity and Formulation:
-
Purity and Integrity: Verify the purity and integrity of your this compound batch. Degradation or impurities can significantly impact its activity.
-
Solubility and Vehicle: this compound may have poor aqueous solubility.[1] Ensure that the compound is fully solubilized or uniformly suspended in the chosen vehicle. The vehicle itself should be tested for any behavioral effects.[2] For intravenous administration, the compound must be in a solution.[3]
-
Formulation Stability: Prepare fresh formulations for each experiment to avoid degradation.[3]
-
-
Experimental Protocol:
-
Dosage: this compound is exceptionally potent.[4][5] Effective doses in rodents have been reported to be as low as 5 µg/kg (s.c.).[4][5] Ensure your dose range is appropriate. It's possible that higher doses might lead to off-target effects or receptor desensitization.
-
Route of Administration: The route of administration (e.g., subcutaneous, intraperitoneal, oral) will significantly affect the pharmacokinetics. Most preclinical studies with this compound have used subcutaneous injections.[5][6]
-
Timing of Administration: The time between compound administration and behavioral testing is critical and should be based on the pharmacokinetic profile of this compound.
-
-
Animal Model:
-
Species and Strain Differences: There can be significant inter-species and even inter-strain differences in drug responses.[7] The original studies on this compound were conducted in specific rat and pigeon strains.[6][8]
-
Animal Health: The health status of the animals is crucial. Underlying health issues can alter experimental results.[9]
-
Model Validity: Ensure that the chosen animal model is appropriate for detecting the effects of a 5-HT1A agonist.[10][11][12][13][14]
-
Q2: How can we be sure that this compound is reaching the target site in the brain?
A lack of brain penetration can lead to a lack of central nervous system (CNS) effects.
Troubleshooting CNS Bioavailability:
-
Pharmacokinetic Studies: Conduct a pharmacokinetic (PK) study to determine the plasma and brain concentrations of this compound over time after administration. This will provide crucial information on absorption, distribution, metabolism, and excretion (ADME).[15]
-
Blood-Brain Barrier Penetration: If brain concentrations are low, it may indicate poor blood-brain barrier (BBB) penetration. While this compound is expected to be centrally active based on its observed in vivo effects, formulation issues can impact this.
Q3: Could off-target effects be masking the expected 5-HT1A-mediated outcomes?
Yes. This compound is also a 5-HT2A and 5-HT2C receptor antagonist.[4][6]
Investigating Off-Target Effects:
-
Dose-Response Curve: A carefully planned dose-response study can help to identify a therapeutic window where 5-HT1A agonism is the predominant effect.
-
Selective Antagonists: Co-administration of a selective 5-HT1A antagonist (e.g., WAY-100635) should block the effects of this compound if they are indeed mediated by the 5-HT1A receptor.[16] This has been demonstrated in previous studies with this compound.[16]
Troubleshooting Workflow
Caption: Troubleshooting workflow for unexpected in vivo results with this compound.
Data Presentation: this compound In Vitro and In Vivo Activity
Table 1: Receptor Binding Affinity of this compound
| Receptor | pKi | Reference |
| 5-HT1A | 9.3 | [4][5][6] |
| 5-HT2A | 7.8 | [4] |
| 5-HT2C | 7.8 | [4] |
Table 2: In Vivo Potency of this compound in Rodent Models
| Model | Species | Effect | Minimal Effective Dose (MED) | Route | Reference |
| Hypothermia | Rat | Induction of hypothermia | ≥ 5 µg/kg | s.c. | [5] |
| Spontaneous Tail-Flicks | Rat | Induction of tail-flicks | ≥ 40 µg/kg | s.c. | [5] |
| Forced Swim Test | Rat | Reduced immobility | 0.01 mg/kg | s.c. | [16] |
| Pigeon Conflict Test | Pigeon | Increased punished responding | 0.0025 mg/kg | i.m. | [8] |
Signaling Pathway
Caption: Proposed signaling pathway for this compound via 5-HT1A receptor activation.
Experimental Protocols
Protocol 1: Rodent Formulation Preparation for this compound
-
Objective: To prepare a clear solution or fine suspension of this compound for subcutaneous administration in rodents.
-
Materials:
-
This compound powder
-
Sterile saline (0.9% NaCl)
-
Tween 80
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile water for injection
-
Vortex mixer
-
Sonicator
-
-
Procedure (Example for a 1 mg/mL stock):
-
Weigh the required amount of this compound.
-
Dissolve this compound in a minimal amount of DMSO (e.g., 5-10% of the final volume).
-
In a separate tube, prepare the vehicle. For a vehicle of 5% Tween 80 in saline, add the appropriate volume of Tween 80 to the sterile saline.
-
While vortexing the vehicle, slowly add the this compound/DMSO solution.
-
If necessary, sonicate the mixture in a water bath to aid dissolution.
-
Visually inspect the solution to ensure it is clear or a homogenous suspension.
-
Prepare fresh on the day of the experiment.
-
Protocol 2: Mouse Forced Swim Test
-
Objective: To assess the antidepressant-like effects of this compound.
-
Apparatus:
-
Cylindrical glass beakers (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.
-
-
Procedure:
-
Administer this compound or vehicle to the mice at the desired dose and route (e.g., 0.01 mg/kg, s.c.).
-
After the appropriate pre-treatment time (e.g., 30 minutes), gently place each mouse into a beaker.
-
Record the behavior of the mice for a 6-minute period.
-
Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of movement, except for small movements necessary to keep the head above water.
-
A significant reduction in immobility time in the this compound treated group compared to the vehicle group is indicative of an antidepressant-like effect.[16]
-
Protocol 3: Pharmacokinetic Study Design in Rats
-
Objective: To determine the plasma and brain concentrations of this compound over time.
-
Procedure:
-
Administer a single dose of this compound to a cohort of rats.
-
At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) after dosing, collect blood samples (via tail vein or cardiac puncture) and harvest the brains.
-
Process the blood to obtain plasma.
-
Homogenize the brain tissue.
-
Analyze the plasma and brain homogenates for this compound concentrations using a validated analytical method (e.g., LC-MS/MS).
-
Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life for both plasma and brain.
-
References
- 1. sygnaturediscovery.com [sygnaturediscovery.com]
- 2. benchchem.com [benchchem.com]
- 3. admescope.com [admescope.com]
- 4. This compound [medbox.iiab.me]
- 5. S 14671: a novel naphthylpiperazine 5-HT1A agonist of high efficacy and exceptional in vivo potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. S 14671: a naphtylpiperazine 5-hydroxytryptamine1A agonist of exceptional potency and high efficacy possessing antagonist activity at 5-hydroxytryptamine1C/2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. How do drug researchers address effects that only occur in rats? [synapse.patsnap.com]
- 8. Involvement of 5-HT1A receptors in the anxiolytic action of S 14671 in the pigeon conflict test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Animal models of major depression: drawbacks and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Animal models of anxiety disorders in rats and mice: some conceptual issues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Recent Progress in Animal Models of Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Animal Models of Psychiatric Disorders and Their Relevance to Alcoholism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biotechfarm.co.il [biotechfarm.co.il]
- 16. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing S-14671 Concentration for Cell Culture
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective use of S-14671 in cell culture experiments. The information is presented in a question-and-answer format to directly address potential issues and provide clear methodologies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a naphthylpiperazine derivative that acts as a high-efficacy 5-HT1A receptor agonist.[1][2] It also functions as a 5-HT2A and 5-HT2C receptor antagonist.[1][3] Research has shown it to be exceptionally potent in vivo, inducing typical 5-HT1A agonist responses.[2][3] Its actions can be blocked by 5-HT1A receptor antagonists.[2][4][5]
Q2: I am starting to work with this compound in my cell culture model. What is the recommended concentration range?
As this compound has been primarily characterized in in vivo studies, a definitive optimal concentration for in vitro cell culture has not been widely established. Therefore, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint. A typical starting point for a novel compound with high potency in vivo might range from low nanomolar (nM) to low micromolar (µM). A broad range, for example, from 1 nM to 10 µM, is recommended for initial cytotoxicity and functional assays.
Q3: How do I determine the cytotoxic concentration of this compound in my cell line?
To determine the concentration at which this compound becomes toxic to your cells, a cytotoxicity assay is essential. This will help you establish a sub-toxic concentration range for your functional experiments. A common method is the MTT or resazurin (B115843) (e.g., AlamarBlue) assay, which measures cell viability. You should treat your cells with a range of this compound concentrations for a relevant duration (e.g., 24, 48, or 72 hours) and measure the impact on cell viability.
Q4: What are the best practices for dissolving and storing this compound?
The solubility of this compound in aqueous solutions for cell culture has not been extensively documented. It is recommended to first dissolve the compound in a small amount of a solvent like dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution. Subsequently, this stock solution can be diluted in your cell culture medium to the final desired concentrations. Ensure the final DMSO concentration in your culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity. Store the stock solution at -20°C or -80°C as recommended by the supplier, protected from light.
Q5: I am not observing the expected effect of this compound in my cells. What could be the reason?
Several factors could contribute to a lack of effect. Please refer to the troubleshooting guide below for a systematic approach to resolving this issue.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect at tested concentrations | The concentration range is too low. | Test a higher range of concentrations. |
| The cell line does not express the 5-HT1A receptor or expresses it at very low levels. | Verify 5-HT1A receptor expression in your cell line using techniques like qPCR, Western blot, or immunofluorescence. Consider using a positive control cell line known to express the receptor. | |
| The compound has degraded. | Prepare a fresh stock solution of this compound. Ensure proper storage conditions. | |
| The experimental endpoint is not sensitive to 5-HT1A receptor activation. | Choose an assay that measures a downstream effect of 5-HT1A signaling, such as cAMP levels or the phosphorylation of target proteins. | |
| High cell death even at low concentrations | The compound is highly cytotoxic to the specific cell line. | Perform a cytotoxicity assay with a wider range of lower concentrations to identify a non-toxic working concentration. |
| The solvent (e.g., DMSO) concentration is too high. | Ensure the final solvent concentration in the cell culture medium is below toxic levels (typically <0.1%). | |
| Inconsistent results between experiments | Variability in cell seeding density. | Ensure consistent cell numbers are seeded for each experiment. |
| Inconsistent compound dilution. | Prepare fresh dilutions for each experiment and use calibrated pipettes. | |
| Passage number of cells is too high, leading to altered phenotype. | Use cells within a consistent and low passage number range. |
Experimental Protocols
Protocol 1: Determining Cytotoxicity using MTT Assay
This protocol outlines the steps to assess the effect of this compound on cell viability.
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of your this compound stock solution in cell culture medium to achieve a range of final concentrations (e.g., 1 nM to 10 µM). Include a vehicle control (medium with the same final concentration of DMSO) and a positive control for cell death (e.g., a known cytotoxic agent).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the concentration-response curve to determine the IC50 value (the concentration that inhibits 50% of cell viability).
Protocol 2: Functional Dose-Response Assay
This protocol provides a framework for determining the effective concentration of this compound for a functional response.
-
Cell Seeding: Seed cells in an appropriate culture vessel (e.g., 6-well or 12-well plate) and grow to the desired confluency.
-
Compound Preparation: Prepare a serial dilution of this compound in serum-free or low-serum medium to avoid interference from serum components.
-
Treatment: Replace the culture medium with the medium containing the various concentrations of this compound. Based on your cytotoxicity data, use a range of sub-toxic concentrations.
-
Incubation: Incubate for a time period relevant to the signaling pathway you are investigating. This could range from minutes for rapid phosphorylation events to hours for changes in gene expression.
-
Cell Lysis and Analysis: After treatment, wash the cells and lyse them to collect protein or RNA. Analyze the endpoint of interest (e.g., cAMP levels, phosphorylation of ERK or Akt, or changes in gene expression of a target gene) using appropriate techniques (e.g., ELISA, Western blot, qPCR).
-
Data Analysis: Quantify the response at each concentration and plot a dose-response curve to determine the EC50 value (the concentration that produces 50% of the maximal response).
Data Presentation
Table 1: Template for this compound Cytotoxicity Data
| This compound Concentration | Absorbance (570 nm) - Replicate 1 | Absorbance (570 nm) - Replicate 2 | Absorbance (570 nm) - Replicate 3 | Average Absorbance | % Cell Viability |
| Vehicle Control (0 µM) | 100% | ||||
| 0.001 µM | |||||
| 0.01 µM | |||||
| 0.1 µM | |||||
| 1 µM | |||||
| 10 µM |
Table 2: Template for this compound Functional Assay Data
| This compound Concentration | Functional Readout - Replicate 1 | Functional Readout - Replicate 2 | Functional Readout - Replicate 3 | Average Readout | % Response (relative to max) |
| Vehicle Control (0 µM) | 0% | ||||
| 0.001 µM | |||||
| 0.01 µM | |||||
| 0.1 µM | |||||
| 1 µM | |||||
| 10 µM |
Visualizations
Caption: Simplified 5-HT1A receptor signaling pathway activated by this compound.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for unexpected experimental results.
References
- 1. This compound [medbox.iiab.me]
- 2. S 14671: a novel naphthylpiperazine 5-HT1A agonist of high efficacy and exceptional in vivo potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. S 14671: a naphtylpiperazine 5-hydroxytryptamine1A agonist of exceptional potency and high efficacy possessing antagonist activity at 5-hydroxytryptamine1C/2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Involvement of 5-HT1A receptors in the anxiolytic action of S 14671 in the pigeon conflict test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The potent activity of the 5-HT1A receptor agonists, S 14506 and S 14671, in the rat forced swim test is blocked by novel 5-HT1A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
S-14671 Technical Support Center: Troubleshooting Solubility Issues
This technical support center provides guidance for researchers, scientists, and drug development professionals who are encountering solubility challenges with S-14671. The following information is compiled to address common questions and provide practical solutions for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common laboratory solvents?
A1: Currently, there is no publicly available, specific quantitative solubility data for this compound. However, based on its chemical structure as a naphthylpiperazine derivative, it is anticipated to have low aqueous solubility and higher solubility in organic solvents. Data from structurally similar naphthylpiperazine compounds can provide a useful starting point for solvent selection.
Q2: I am having difficulty dissolving this compound in aqueous buffers for my in vitro assays. What do you recommend?
A2: Direct dissolution of this compound in aqueous buffers is likely to be challenging. A common strategy for compounds with low water solubility is to first prepare a concentrated stock solution in an organic solvent, which can then be diluted into your aqueous experimental medium.
Q3: Which organic solvents are recommended for preparing a stock solution of this compound?
A3: Based on the solubility of related naphthylpiperazine derivatives, dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are good initial choices for preparing a stock solution. It is crucial to use a minimal amount of the organic solvent to create the stock solution to avoid potential solvent effects in your experiments.
Q4: How can I prepare a working solution of this compound for cell-based assays?
A4: To prepare a working solution, first create a high-concentration stock solution in 100% DMSO or ethanol. Then, serially dilute this stock solution into your cell culture medium to achieve the desired final concentration. Ensure the final concentration of the organic solvent in your assay is low (typically <0.1%) to minimize cytotoxicity.
Q5: My this compound precipitated out of solution when I diluted my DMSO stock into my aqueous buffer. What can I do?
A5: Precipitation upon dilution into an aqueous medium is a common issue for poorly soluble compounds. Here are a few troubleshooting steps:
-
Decrease the final concentration: The compound may be exceeding its solubility limit in the final aqueous buffer. Try working with a lower final concentration.
-
Increase the percentage of co-solvent: If your experimental system allows, a slightly higher percentage of the organic co-solvent (e.g., DMSO, ethanol) in the final solution might help maintain solubility. However, always be mindful of the solvent's potential effects on your assay.
-
Use a different formulation approach: For in vivo studies or more complex in vitro models, consider formulation strategies such as using cyclodextrins, liposomes, or other solubilizing excipients.
Solubility Data of Structurally Related Compounds
The following table summarizes the solubility of other naphthylpiperazine derivatives, which can serve as a guide for this compound. Note: This data is not for this compound and should be used as an estimation.
| Compound Name | Solvent | Solubility |
| 1-(1-Naphthyl)piperazine hydrochloride | DMSO | ≥13.7 mg/mL[1] |
| 20 mg/mL[2] | ||
| Ethanol | ≥14.5 mg/mL[1] | |
| 25 mg/mL[2] | ||
| Water | Insoluble[1] | |
| PBS (pH 7.2) | 1 mg/mL[2] | |
| 1-(1-Naphthylmethyl)piperazine | Chloroform | Slightly Soluble[3] |
| DMSO | Slightly Soluble[3] |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of a Naphthylpiperazine Derivative in DMSO
This protocol is a general guideline based on the properties of related compounds and should be adapted as needed for this compound.
Materials:
-
Naphthylpiperazine derivative (e.g., this compound)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Warming bath or block (optional)
-
Sterile microcentrifuge tubes
Methodology:
-
Weigh the Compound: Accurately weigh a precise amount of the compound. For example, to prepare 1 mL of a 10 mM stock solution of a compound with a molecular weight of 395.52 g/mol (like this compound), you would weigh 3.9552 mg.
-
Add Solvent: Add the calculated amount of DMSO to the tube containing the compound.
-
Dissolve: Vortex the solution vigorously. Gentle warming (e.g., to 37°C) may aid in dissolution. Visually inspect the solution to ensure there are no undissolved particles.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Visualizing Experimental Workflows and Concepts
Logical Workflow for Troubleshooting this compound Solubility Issues
Caption: Troubleshooting workflow for this compound solubility.
Signaling Pathway of this compound
This compound is a potent 5-HT1A receptor agonist and a 5-HT2A/2C receptor antagonist.
Caption: this compound's dual action on serotonin receptors.
References
Preventing S-14671 degradation in experiments
Welcome to the technical support center for S-14671. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, storage, and use of this compound in experimental settings, with a focus on preventing its degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and high-efficacy naphthylpiperazine derivative that acts as a serotonin (B10506) 5-HT1A receptor agonist.[1][2] It also exhibits antagonist activity at 5-HT2A and 5-HT2C receptors.[1] Its primary mechanism of action involves the activation of 5-HT1A receptors, which are G-protein coupled receptors that inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[3] This signaling cascade is involved in the modulation of various physiological and behavioral processes, including mood and anxiety.[4][5]
Q2: What are the recommended storage conditions for this compound?
For long-term storage, this compound should be stored as a solid at -20°C. For short-term storage of stock solutions, it is recommended to aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Q3: What solvents are suitable for dissolving this compound?
This compound is typically soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol. For aqueous-based assays, a concentrated stock solution in an organic solvent can be prepared first and then diluted into the aqueous experimental buffer. It is crucial to ensure the final concentration of the organic solvent is low enough to not affect the experimental system.
Q4: Is this compound sensitive to light or pH?
Troubleshooting Guide: Preventing this compound Degradation
This guide addresses common issues that may arise from the degradation of this compound during experiments.
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent or lower than expected experimental results | Degradation of this compound in stock solution or working solution. | 1. Prepare fresh stock solutions: Avoid using old stock solutions. Prepare fresh solutions from solid this compound. 2. Aliquot stock solutions: To prevent degradation from repeated freeze-thaw cycles, aliquot stock solutions into single-use volumes. 3. Proper storage: Ensure stock solutions are stored at -20°C or -80°C and protected from light. |
| Precipitation of this compound in aqueous buffer | Low aqueous solubility of this compound. | 1. Optimize solvent concentration: When diluting a stock solution into an aqueous buffer, ensure the final concentration of the organic solvent is minimized while maintaining solubility. 2. Use a suitable vehicle for in vivo studies: For animal studies, consider using a vehicle such as saline containing a small amount of a solubilizing agent (e.g., Tween 80 or DMSO), ensuring the vehicle itself does not have biological effects. |
| Loss of compound activity over the course of a long experiment | Instability of this compound in the experimental medium (e.g., cell culture media, buffer). | 1. Prepare fresh working solutions: For long-term experiments, prepare fresh working solutions of this compound at regular intervals. 2. Assess stability in your specific medium: If possible, perform a pilot experiment to assess the stability of this compound in your experimental buffer or medium over the time course of your experiment using an analytical method like HPLC. |
| Variability between experimental batches | Inconsistent handling and preparation of this compound solutions. | 1. Standardize solution preparation: Develop and adhere to a strict, standardized protocol for preparing this compound solutions. 2. Use high-purity solvents and reagents: Ensure all solvents and reagents used for preparing solutions are of high purity to avoid contaminants that could promote degradation. |
Experimental Protocols
Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for use in various in vitro and in vivo experiments.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound using a calibrated analytical balance in a chemical fume hood.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved.
-
Aliquot the stock solution into single-use amber vials to protect from light and prevent contamination and degradation from multiple freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
In Vitro 5-HT1A Receptor Binding Assay
Objective: To determine the binding affinity of this compound for the 5-HT1A receptor using a competitive radioligand binding assay. This protocol is adapted from a general 5-HT1A binding assay.[3]
Materials:
-
Cell membranes expressing the human 5-HT1A receptor
-
[3H]-8-OH-DPAT (radioligand)
-
This compound
-
Assay buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4
-
Wash buffer: 50 mM Tris-HCl, pH 7.4
-
96-well microplates
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare dilutions: Prepare a series of dilutions of this compound in the assay buffer.
-
Assay setup: In a 96-well plate, add the following to each well:
-
Assay buffer
-
Cell membranes (containing a specific amount of protein, e.g., 10-20 µg)
-
[3H]-8-OH-DPAT at a concentration near its Kd
-
Either vehicle (for total binding), a saturating concentration of a known 5-HT1A ligand (e.g., unlabeled 8-OH-DPAT for non-specific binding), or the desired concentration of this compound.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer.
-
Scintillation counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the this compound concentration and determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Visualizations
This compound Signaling Pathway
References
- 1. This compound [medbox.iiab.me]
- 2. S 14671: a naphtylpiperazine 5-hydroxytryptamine1A agonist of exceptional potency and high efficacy possessing antagonist activity at 5-hydroxytryptamine1C/2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Understanding 5-HT1A receptor agonists and Methods to Keep Abreast of Their Recent Developments [synapse.patsnap.com]
- 5. m.youtube.com [m.youtube.com]
Troubleshooting S-14671 behavioral assay variability
This technical support center provides troubleshooting guidance for researchers and drug development professionals encountering variability in behavioral assays involving the 5-HT1A agonist, S-14671.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a naphthylpiperazine derivative that acts as a high-efficacy agonist at 5-HT1A serotonin (B10506) receptors with a high affinity (pKi = 9.3).[1][2][3] It also functions as an antagonist at 5-HT2A and 5-HT2C receptors (pKi = 7.8 for both).[2] Its potent in vivo activity is demonstrated by its effectiveness at very low doses in typical 5-HT1A agonist-induced responses like hypothermia and spontaneous tail-flicks.[1]
Q2: In which behavioral assays has this compound shown efficacy?
This compound has demonstrated significant effects in various rodent and pigeon behavioral models, suggesting its potential as an antidepressant and anxiolytic agent.[2][4] Key assays include the rat forced swim test, where it reduces immobility, and the pigeon conflict test, where it markedly increases punished responding.[4][5]
Q3: What makes this compound a particularly potent compound in vivo?
This compound exhibits exceptional in vivo potency, being approximately 10-fold more potent than 8-OH-DPAT and 100-fold more potent than flesinoxan (B1672771) and buspirone (B1668070) in inducing 5-HT1A-mediated effects.[1][2] This high potency means that even minor variations in dose preparation or administration can lead to significant differences in behavioral outcomes.
Troubleshooting Guides
Issue 1: High Variability in Dose-Response Relationship
Q: We are observing a high degree of variability in our dose-response curve for this compound in the forced swim test. What could be the cause?
A: High variability in a dose-response relationship for a potent compound like this compound can stem from several factors related to the compound itself, the animals, and experimental procedures.
Troubleshooting Workflow: Dose-Response Variability
Caption: Troubleshooting logic for dose-response variability.
Data Presentation: this compound Potency in Behavioral Assays
| Assay | Species | Minimal Effective Dose (MED) | Reference |
| Hypothermia Induction | Rat | ≥ 5 µg/kg s.c. | [1] |
| Spontaneous Tail-Flicks | Rat | ≥ 40 µg/kg s.c. | [1] |
| Forced Swim Test | Rat | 0.01 mg/kg s.c. | [5] |
| Pigeon Conflict Test | Pigeon | 0.0025 mg/kg i.m. | [4] |
Possible Causes and Solutions:
-
Drug Preparation and Stability: Due to its high potency, ensure meticulous preparation of this compound solutions. Use a calibrated balance and consider serial dilutions to achieve accurate final concentrations. Verify the stability of the compound in your chosen vehicle and storage conditions.
-
Route of Administration: The method of administration (e.g., subcutaneous, intraperitoneal) can influence the absorption rate and bioavailability. Ensure consistent administration technique across all animals.
-
Animal Characteristics: Factors such as genetic strain, age, sex, and weight of the animals can significantly impact drug metabolism and behavioral responses.[6] Use animals from a reliable supplier and ensure they are age and weight-matched.
-
Procedural Consistency: Maintain a standardized experimental protocol. This includes consistent handling of animals, timing of injections relative to testing, and duration of the assay.[6]
Issue 2: Inconsistent Anxiolytic-like Effects in the Elevated Plus Maze (EPM)
Q: Our results for this compound in the Elevated Plus Maze are not showing a consistent anxiolytic effect. Why might this be?
A: The EPM is sensitive to a variety of factors that can mask or alter the effects of a test compound. Given this compound's dual action as a 5-HT1A agonist and 5-HT2A/2C antagonist, the net effect can be complex.
Experimental Workflow: Elevated Plus Maze
Caption: A typical experimental workflow for the Elevated Plus Maze.
Possible Causes and Solutions:
-
Baseline Anxiety Levels: The baseline anxiety of the animals can influence the outcome. Highly anxious animals may show a more robust response to anxiolytics. Consider screening animals for baseline anxiety or using a strain known to exhibit moderate anxiety in the EPM.
-
Environmental Stressors: The EPM is sensitive to environmental conditions.[6] Ensure consistent and appropriate lighting levels, minimize noise, and conduct testing at the same time of day to account for circadian rhythms.[6]
-
Habituation: Prior exposure to the testing room or maze can reduce anxiety and lead to a ceiling effect, making it difficult to detect anxiolytic effects. Ensure animals are naive to the testing apparatus.
-
Off-Target Effects: While this compound's primary targets are 5-HT1A, 5-HT2A, and 5-HT2C receptors, its potent nature could lead to unforeseen off-target effects at higher doses, potentially confounding the expected anxiolytic-like behavior. A careful dose-response study is crucial.
Experimental Protocols
Forced Swim Test (Rat)
-
Apparatus: A cylindrical tank (40-50 cm high, 20-30 cm in diameter) filled with water (23-25°C) to a depth of 30 cm.
-
Acclimation: Allow animals to acclimate to the testing room for at least 60 minutes before the test.
-
Procedure:
-
Administer this compound or vehicle subcutaneously.
-
After a predetermined pretreatment time (e.g., 30 minutes), gently place the rat in the water cylinder for a 6-minute session.
-
Record the duration of immobility during the last 4 minutes of the session. Immobility is defined as the absence of all movement except for that required to keep the head above water.
-
-
Data Analysis: Compare the duration of immobility between the this compound treated groups and the vehicle control group.
Signaling Pathway
Signaling Pathway: this compound Mechanism of Action
References
- 1. S 14671: a novel naphthylpiperazine 5-HT1A agonist of high efficacy and exceptional in vivo potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound [medbox.iiab.me]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Involvement of 5-HT1A receptors in the anxiolytic action of S 14671 in the pigeon conflict test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The potent activity of the 5-HT1A receptor agonists, S 14506 and S 14671, in the rat forced swim test is blocked by novel 5-HT1A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
S-14671 off-target effects to consider
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of S-14671. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and high-efficacy agonist for the serotonin (B10506) 5-HT1A receptor, with a high binding affinity (pKi of 9.3).[1][2] Its on-target effects, such as potential anxiolytic and antidepressant activities, are mediated through the activation of this receptor.[3][4]
Q2: What are the known off-target effects of this compound?
Q3: My experimental results are inconsistent with pure 5-HT1A agonism. What could be the cause?
Unexpected results could stem from the known off-target activities of this compound at 5-HT2A and 5-HT2C receptors. As an antagonist at these receptors, this compound can modulate signaling pathways that are distinct from those activated by 5-HT1A agonism. Consider the expression levels of these off-target receptors in your experimental system. It is also possible that this compound interacts with other, uncharacterized off-target proteins.
Q4: How can I experimentally assess potential off-target effects of this compound in my system?
To investigate potential off-target effects, you can:
-
Perform receptor binding assays: Screen this compound against a panel of relevant GPCRs and ion channels to identify unintended binding interactions.
-
Conduct functional assays: Use cell-based assays that measure downstream signaling (e.g., calcium flux, cAMP accumulation) for receptors identified in binding assays to determine if this compound acts as an agonist, antagonist, or inverse agonist.
-
Use selective antagonists: Co-administer selective antagonists for suspected off-target receptors with this compound in your functional assays. If the unexpected effect is blocked, it suggests the involvement of that off-target receptor.
Troubleshooting Guides
Issue 1: Unexpected Changes in Intracellular Calcium Levels
-
Problem: You observe an increase or decrease in intracellular calcium upon application of this compound, which is not consistent with the canonical Gαi/o-coupling of the 5-HT1A receptor.
-
Possible Cause: The 5-HT2A and 5-HT2C receptors, at which this compound is an antagonist, are primarily coupled to the Gαq signaling pathway, which leads to an increase in intracellular calcium. If your experimental system has basal activity of these receptors, the antagonistic action of this compound could lead to a decrease in calcium levels. Conversely, complex signaling cross-talk could indirectly lead to calcium mobilization.
-
Troubleshooting Steps:
-
Characterize Receptor Expression: Verify the expression of 5-HT1A, 5-HT2A, and 5-HT2C receptors in your cell line or tissue preparation using techniques like qPCR or western blotting.
-
Use Selective Antagonists: Pre-treat your cells with a selective 5-HT2A antagonist (e.g., ketanserin) or a 5-HT2C antagonist (e.g., SB 242084) before applying this compound. If the unexpected calcium response is diminished, it points to the involvement of these receptors.
-
Perform a Calcium Flux Assay: Follow the detailed protocol provided in the "Experimental Protocols" section to systematically characterize the calcium response to this compound.
-
Issue 2: Discrepancy Between In Vitro Potency and Cellular Assay Results
-
Problem: The high in vitro binding affinity of this compound for the 5-HT1A receptor does not correlate with the observed potency in your cell-based functional assays.
-
Possible Cause: The net effect in a cellular context is the result of the interplay between its on-target agonism and off-target antagonism. The expression levels and signaling efficiencies of 5-HT1A, 5-HT2A, and 5-HT2C receptors in your specific cell system will influence the overall functional outcome.
-
Troubleshooting Steps:
-
Quantify Receptor Expression: Determine the relative expression levels of the on-target and off-target receptors.
-
Use a "Clean" System: If possible, use a recombinant cell line that only expresses the 5-HT1A receptor to isolate its on-target effects.
-
Consider Ligand Bias: Be aware that GPCR signaling can be complex, and ligands can act as biased agonists or antagonists, preferentially activating certain downstream pathways. Investigate multiple signaling readouts (e.g., cAMP, β-arrestin recruitment) to get a more complete picture of this compound's functional profile.
-
Data Presentation
Table 1: Known Receptor Binding Affinities of this compound
| Receptor | Action | pKi | Reference(s) |
| 5-HT1A | Agonist | 9.3 | [1][2] |
| 5-HT2A | Antagonist | 7.8 | [1][5] |
| 5-HT2C | Antagonist | 7.8 | [1][5] |
| 5-HT1B | - | Low Affinity | [1] |
| 5-HT3 | - | Low Affinity | [1] |
Experimental Protocols
Radioligand Binding Assay for Serotonin Receptors (General Protocol)
This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of this compound for serotonin receptors.
Materials:
-
Cell membranes expressing the serotonin receptor of interest.
-
Radioligand specific for the receptor (e.g., [3H]-8-OH-DPAT for 5-HT1A, [3H]-Ketanserin for 5-HT2A).
-
This compound stock solution.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
96-well filter plates.
-
Scintillation fluid.
-
Microplate scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the cell membranes, the radioligand at a concentration near its Kd, and the different concentrations of this compound or vehicle.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through the filter plates, followed by several washes with ice-cold wash buffer to separate bound from free radioligand.
-
Allow the filters to dry.
-
Add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.
-
Determine non-specific binding in the presence of a high concentration of a known unlabeled ligand.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the this compound concentration and fit the data to a one-site competition model to determine the IC50, which can then be converted to a Ki value.
Calcium Flux Assay for Gq-Coupled GPCRs (General Protocol)
This protocol describes a general method to measure changes in intracellular calcium, which is relevant for assessing the antagonist activity of this compound at the 5-HT2A and 5-HT2C receptors.
Materials:
-
Cells expressing the 5-HT2A or 5-HT2C receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
A known agonist for the receptor (e.g., serotonin).
-
This compound stock solution.
-
A fluorescence plate reader with an injection system.
Procedure:
-
Plate the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
To test for antagonist activity, pre-incubate the cells with various concentrations of this compound for a defined period.
-
Place the plate in the fluorescence reader and measure the baseline fluorescence.
-
Inject the known agonist at a concentration that elicits a submaximal response (e.g., EC80) and immediately begin recording the fluorescence intensity over time.
-
The change in fluorescence is proportional to the change in intracellular calcium concentration.
-
Analyze the data by plotting the peak fluorescence response against the concentration of this compound to determine its IC50 for inhibiting the agonist-induced calcium flux.
Mandatory Visualization
Caption: this compound on-target signaling pathway via the 5-HT1A receptor.
References
- 1. This compound [medbox.iiab.me]
- 2. S 14671: a novel naphthylpiperazine 5-HT1A agonist of high efficacy and exceptional in vivo potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Involvement of 5-HT1A receptors in the anxiolytic action of S 14671 in the pigeon conflict test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The potent activity of the 5-HT1A receptor agonists, S 14506 and S 14671, in the rat forced swim test is blocked by novel 5-HT1A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. S 14671: a naphtylpiperazine 5-hydroxytryptamine1A agonist of exceptional potency and high efficacy possessing antagonist activity at 5-hydroxytryptamine1C/2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
How to minimize S-14671 side effects in animal models
Technical Support Center: S-14671
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of this compound in animal models. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation, with a focus on managing the compound's potent pharmacological effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a novel naphthylpiperazine derivative that acts as a high-efficacy agonist at serotonin (B10506) 1A (5-HT1A) receptors.[1][2][3] It displays very high affinity for these receptors (pKi = 9.3).[1][2] Additionally, this compound functions as an antagonist at 5-HT2A and 5-HT2C receptors (pKi = 7.8 for both).[1] Its potent activity at 5-HT1A receptors is responsible for its anxiolytic-like effects observed in animal models.[4]
Q2: What are the expected physiological and behavioral effects of this compound in animal models?
As a potent 5-HT1A agonist, this compound induces a range of dose-dependent physiological and behavioral responses. The most commonly reported effects include:
-
Hypothermia: A significant decrease in body temperature is a characteristic response to 5-HT1A receptor activation. This compound has been shown to induce hypothermia at doses as low as ≥ 5 µg/kg s.c. in rats.[2][3]
-
Spontaneous Tail-Flicks: This is another typical behavioral response mediated by 5-HT1A receptors. This compound induces spontaneous tail-flicks at doses of ≥ 40 µg/kg s.c. in rats.[2][3]
-
Anxiolytic-like Effects: In conflict tests, such as the pigeon conflict test, this compound very potently increases punished responding, which is indicative of an anxiolytic effect.[4] The minimal effective dose (MED) in this model was found to be 0.0025 mg/kg, IM.[4]
-
Flat-Body Posture: This postural change is another indicator of 5-HT1A receptor activation.[3]
-
Corticosterone Secretion: this compound can induce the secretion of corticosterone.[3]
-
Inhibition of Morphine-Induced Antinociception: this compound has been shown to inhibit the pain-relieving effects of morphine.[3]
Q3: How can I select an appropriate dose for my animal experiments?
Due to the exceptional in vivo potency of this compound, careful dose selection is critical.[2][3] It is approximately 10-fold more potent than 8-OH-DPAT and 100-fold more potent than (+)-flesinoxan and buspirone.[2] It is recommended to start with very low doses and perform a dose-response study to determine the optimal dose for your specific experimental model and endpoint. The provided data on minimal effective doses for various responses can serve as a starting point for dose range finding.
Q4: Are there any known antagonists for this compound's effects?
Yes, the effects of this compound can be blocked by 5-HT1A receptor antagonists. Studies have shown that (-)-alprenolol and BMY 7378 can antagonize the actions of this compound.[2][3][4] The potent 5-HT1A receptor antagonist, SDZ 216-525, and the selective 5-HT1A receptor antagonist, (+)-WAY 100,135, have also been shown to block the effects of this compound.[5] The use of these antagonists can be valuable in confirming that the observed effects in your experiments are indeed mediated by the 5-HT1A receptor.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpectedly strong physiological or behavioral responses at the initial dose. | This compound is an exceptionally potent compound. The initial dose may be too high for the specific animal model or strain being used. | Immediately lower the dose for subsequent experiments. Conduct a thorough dose-response study starting from a much lower dose range (e.g., in the low µg/kg range). |
| Difficulty in separating the desired therapeutic effect from other pharmacological responses (e.g., hypothermia). | The various effects of this compound are all mediated by its primary mechanism of action (5-HT1A agonism) and may occur within a similar dose range. | Carefully characterize the dose-response relationship for each effect of interest. It may be necessary to choose a dose that provides the desired therapeutic effect with minimal confounding physiological responses. Consider time-course studies to see if the effects have different onset and duration. |
| Variability in animal responses to this compound. | As with any potent compound, slight variations in animal weight, metabolism, or stress levels can influence the response. | Ensure precise dosing based on individual animal weights. Standardize housing conditions and handling procedures to minimize stress. Increase the number of animals per group to improve statistical power. |
| Uncertainty if the observed effect is mediated by the 5-HT1A receptor. | The observed biological response could potentially be an off-target effect. | In a subset of animals, co-administer a known 5-HT1A antagonist like (-)-alprenolol or (+)-WAY 100,135 with this compound. If the effect is blocked, it confirms mediation by the 5-HT1A receptor.[2][4][5] |
Data Presentation
Table 1: In Vitro Binding Affinity of this compound
| Receptor | Binding Affinity (pKi) |
| 5-HT1A | 9.3 |
| 5-HT2A | 7.8 |
| 5-HT2C | 7.8 |
Table 2: In Vivo Potency of this compound in Animal Models
| Animal Model | Response | Minimal Effective Dose (MED) / Effective Dose | Route of Administration |
| Pigeon | Anxiolytic-like effect (increased punished responding) | 0.0025 mg/kg | IM |
| Rat | Hypothermia | ≥ 5 µg/kg | s.c. |
| Rat | Spontaneous tail-flicks | ≥ 40 µg/kg | s.c. |
Experimental Protocols
Pigeon Conflict Test for Anxiolytic Activity
This protocol is based on the methodology described in the literature for evaluating the anxiolytic potential of compounds.[4]
-
Animals: Pigeons are typically used for this test.
-
Apparatus: A standard operant conditioning chamber equipped with a response key and a mechanism for delivering food reinforcement and a mild electric shock.
-
Procedure:
-
Pigeons are trained to peck a key for food reinforcement.
-
During the conflict phase, responding is periodically punished with a mild electric shock.
-
This compound is administered intramuscularly (IM) at various doses prior to the test session.
-
The number of punished and unpunished responses is recorded.
-
-
Endpoint: An increase in the number of responses during the punished periods is indicative of an anxiolytic effect.
Visualizations
References
- 1. This compound [medbox.iiab.me]
- 2. S 14671: a novel naphthylpiperazine 5-HT1A agonist of high efficacy and exceptional in vivo potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. S 14671: a naphtylpiperazine 5-hydroxytryptamine1A agonist of exceptional potency and high efficacy possessing antagonist activity at 5-hydroxytryptamine1C/2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Involvement of 5-HT1A receptors in the anxiolytic action of S 14671 in the pigeon conflict test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Adjusting S-14671 dose for different rat strains
Welcome to the technical support center for S-14671. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental use of this compound, with a specific focus on dose adjustment for different rat strains.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and high-efficacy 5-HT1A receptor agonist.[1][2][3] It also exhibits antagonist activity at 5-HT2A and 5-HT2C receptors.[4] Its primary action is the activation of both presynaptic and postsynaptic 5-HT1A receptors, which is responsible for its observed anxiolytic and antidepressant-like effects in preclinical models.[1][4][5][6]
Q2: I am switching from Wistar to Sprague Dawley rats in my study. How should I adjust the dose of this compound?
Key Considerations for Dose Adjustment:
-
Metabolic Differences: While some studies suggest that overall metabolic clearance between Sprague Dawley and Wistar rats can be similar for certain compounds, the formation rates of specific metabolites can differ. This could potentially alter the efficacy and side-effect profile of this compound.
-
5-HT1A Receptor System: Research has indicated that there can be differences in the 5-HT1A receptor system between Sprague Dawley and Wistar strains. For instance, stress has been shown to induce different changes in 5-HT1A receptor binding in the hippocampus and hypothalamus of these two strains.
-
General Recommendation: As a starting point, you may consider using a slightly lower dose in Sprague Dawley rats and carefully observing the behavioral and physiological responses. A dose-response study is highly recommended to establish the minimal effective dose and the maximally tolerated dose in your specific experimental setup.
Q3: What are the reported effective doses of this compound in rats?
The effective dose of this compound in rats is highly dependent on the experimental model and the route of administration. All cited studies below utilized male Wistar or other inbred rat strains.
| Experimental Model | Route of Administration | Effective Dose Range (per kg body weight) | Reference |
| Forced Swim Test | Subcutaneous (s.c.) | 0.01 mg/kg (Minimal Effective Dose) | [5] |
| Hypothermia Induction | Subcutaneous (s.c.) | ≥ 5 µg/kg | [2][7] |
| Spontaneous Tail-flicks | Subcutaneous (s.c.) | ≥ 40 µg/kg | [2][7] |
| Corticosterone Secretion | Subcutaneous (s.c.) | Effective, but specific dose not detailed | [4] |
Q4: How should I prepare this compound for administration?
For subcutaneous, intravenous, or oral gavage administration, this compound needs to be dissolved in a suitable vehicle. The choice of vehicle should be based on the desired solubility and route of administration. For parenteral routes, the solution must be sterile. A common approach is to first dissolve the compound in a small amount of an organic solvent like DMSO and then dilute it with a sterile isotonic saline or phosphate-buffered saline (PBS) to the final concentration. It is crucial to ensure the final concentration of the organic solvent is low and well-tolerated by the animals. Always conduct a vehicle-controlled group in your experiments.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| No observable effect at previously reported doses. | Strain Differences: As discussed, Sprague Dawley and Wistar rats can exhibit different sensitivities. | Conduct a dose-response study in the specific strain you are using. |
| Incorrect Drug Preparation: The compound may not be fully dissolved or may have degraded. | Ensure proper dissolution of this compound. Prepare fresh solutions for each experiment. | |
| Route of Administration: The bioavailability of this compound can vary significantly with the route of administration. | Verify that the chosen route of administration is appropriate for the intended experimental outcome. | |
| High variability in animal response. | Inconsistent Dosing Technique: Inaccurate volume administration or improper injection technique. | Ensure all personnel are properly trained in the chosen administration technique (e.g., subcutaneous injection, oral gavage). |
| Animal Handling Stress: Stress can influence the serotonergic system and affect the response to 5-HT1A agonists. | Handle animals consistently and allow for an acclimatization period before the experiment. | |
| Adverse effects or toxicity observed. | Dose is too high for the specific strain or individual animal. | Reduce the dose. Perform a dose-escalation study to determine the maximum tolerated dose. |
| Vehicle Toxicity: The vehicle used to dissolve this compound may be causing adverse effects. | Run a vehicle-only control group to assess any effects of the vehicle itself. Consider alternative, well-tolerated vehicles. |
Experimental Protocols
Forced Swim Test (Antidepressant-like Activity)
This protocol is adapted from established methods for assessing antidepressant-like activity in rats.[1][2][8]
Materials:
-
This compound
-
Vehicle solution
-
Transparent cylindrical tank (40-50 cm high, 20 cm diameter)
-
Water (23-25°C)
-
Towels
-
Video recording equipment
Procedure:
-
Pre-test Session (Day 1):
-
Fill the cylinder with water to a depth of 30 cm.
-
Gently place each rat individually into the cylinder for a 15-minute swim session.
-
After 15 minutes, remove the rat, dry it with a towel, and return it to its home cage.
-
This session is for habituation and to induce a baseline level of immobility.
-
-
Test Session (Day 2):
-
Administer this compound or vehicle to the rats via the desired route (e.g., subcutaneous injection). The timing of administration before the test will depend on the expected pharmacokinetics of the compound (typically 30-60 minutes).
-
24 hours after the pre-test session, place the rats individually back into the swim tank for a 5-minute test session.
-
Record the session using a video camera.
-
-
Data Analysis:
-
Score the duration of immobility during the 5-minute test session. Immobility is defined as the state where the rat makes only the minimal movements necessary to keep its head above water.
-
A significant decrease in immobility time in the this compound treated group compared to the vehicle group is indicative of an antidepressant-like effect.
-
Induction of Hypothermia
This protocol measures the hypothermic effect of this compound, a known physiological response to 5-HT1A receptor activation.[4][7][9][10][11][12][13]
Materials:
-
This compound
-
Vehicle solution
-
Rectal thermometer suitable for rats
-
Animal holding cages
Procedure:
-
Baseline Temperature Measurement:
-
Gently restrain the rat and measure its baseline core body temperature by inserting a lubricated rectal thermometer to a consistent depth (e.g., 2 cm).
-
Allow the animal to habituate to the procedure over several days before the experiment.
-
-
Drug Administration:
-
Administer this compound or vehicle.
-
-
Post-treatment Temperature Measurement:
-
Measure the rectal temperature at regular intervals post-administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
-
Data Analysis:
-
Calculate the change in body temperature from baseline for each time point.
-
A significant decrease in core body temperature in the this compound treated group compared to the vehicle group indicates a hypothermic effect.
-
Administration Protocols
a) Subcutaneous (s.c.) Injection: [14][15][16]
-
Restrain the rat gently but firmly.
-
Lift the loose skin over the back of the neck or flank to form a "tent".
-
Insert a 25-27 gauge needle into the base of the skin tent, parallel to the body.
-
Aspirate slightly to ensure the needle is not in a blood vessel.
-
Inject the solution slowly.
-
Withdraw the needle and gently massage the area to aid dispersal.
b) Intravenous (i.v.) Injection (Tail Vein): [17][18][19]
-
Warm the rat's tail using a heat lamp or warm water to dilate the veins.
-
Place the rat in a restrainer.
-
Wipe the tail with an alcohol swab.
-
Insert a 27-30 gauge needle, bevel up, into one of the lateral tail veins.
-
A successful insertion may be indicated by a flash of blood in the needle hub.
-
Inject the solution slowly. Resistance may indicate an unsuccessful injection.
-
Withdraw the needle and apply gentle pressure to the injection site.
c) Oral Gavage: [20][21][22][23]
-
Use a flexible or rigid gavage needle with a ball tip appropriate for the size of the rat.
-
Measure the distance from the tip of the rat's nose to the last rib to estimate the correct insertion depth.
-
Gently restrain the rat and pass the gavage needle along the roof of the mouth and down the esophagus.
-
Administer the solution slowly.
-
If any resistance is met or the animal shows signs of distress, withdraw the needle immediately.
Visualizations
Signaling Pathway of this compound at the 5-HT1A Receptor
Caption: Simplified signaling pathway of this compound via the 5-HT1A receptor.
Experimental Workflow for Dose Adjustment
Caption: Logical workflow for adjusting this compound dosage between rat strains.
References
- 1. researchgate.net [researchgate.net]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. This compound [medbox.iiab.me]
- 4. S 14671: a naphtylpiperazine 5-hydroxytryptamine1A agonist of exceptional potency and high efficacy possessing antagonist activity at 5-hydroxytryptamine1C/2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The potent activity of the 5-HT1A receptor agonists, S 14506 and S 14671, in the rat forced swim test is blocked by novel 5-HT1A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Involvement of 5-HT1A receptors in the anxiolytic action of S 14671 in the pigeon conflict test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. S 14671: a novel naphthylpiperazine 5-HT1A agonist of high efficacy and exceptional in vivo potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. animal.research.wvu.edu [animal.research.wvu.edu]
- 9. Hypothermia During General Anesthesia Interferes with Pain Assessment in Laboratory Rats (Rattus norvegicus) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. az.research.umich.edu [az.research.umich.edu]
- 12. Effect of a Pharmacologically Induced Decrease in Core Temperature in Rats Resuscitated from Cardiac Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pre-warming following premedication limits hypothermia before and during anesthesia in Sprague-Dawley rats (Rattus norvegicus) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vivo screening of subcutaneous tolerability for the development of novel excipients - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 16. researchgate.net [researchgate.net]
- 17. research.vt.edu [research.vt.edu]
- 18. animalcare.ubc.ca [animalcare.ubc.ca]
- 19. research.vt.edu [research.vt.edu]
- 20. mdpi.com [mdpi.com]
- 21. Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Impact of oral gavage technique of drug-containing microcontainers on the gastrointestinal transit and absorption in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
S-14671 experimental controls and best practices
S-14671 Technical Support Center
Welcome to the technical resource hub for this compound, a potent and selective inhibitor of the Kinase of Cellular Proliferation (KCP). This guide provides essential information, troubleshooting advice, and best practices to ensure the successful design and execution of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
1. Question: My this compound treatment does not seem to be affecting cell viability in my cancer cell line of interest. What could be the reason?
Answer: Several factors could contribute to a lack of efficacy. Consider the following:
-
Cell Line KCP Expression: Confirm that your chosen cell line expresses the target protein, KCP, at sufficient levels. We recommend performing a baseline Western blot or qPCR to quantify KCP expression.
-
This compound Concentration and Incubation Time: Ensure you are using the recommended concentration range and an adequate incubation period. For initial experiments, a dose-response curve is highly recommended to determine the optimal concentration for your specific cell line and experimental conditions.
-
Compound Integrity: Verify the proper storage and handling of this compound. The compound should be stored at -20°C and protected from light. Repeated freeze-thaw cycles should be avoided.
-
Cell Culture Conditions: Suboptimal cell health or confluency can impact experimental outcomes. Ensure cells are healthy and in the logarithmic growth phase before treatment.
2. Question: I am observing significant off-target effects at higher concentrations of this compound. How can I mitigate this?
Answer: Off-target effects can be a concern with any small molecule inhibitor. Here are some strategies to minimize them:
-
Dose-Response Optimization: The most effective way to reduce off-target effects is to use the lowest effective concentration of this compound that elicits the desired on-target effect.
-
Use of Control Compounds: Include a structurally related but inactive control compound in your experiments to differentiate between specific on-target effects and non-specific cellular responses.
-
Orthogonal Approaches: Confirm your findings using an alternative method, such as siRNA or shRNA knockdown of KCP, to ensure the observed phenotype is a direct result of KCP inhibition.
3. Question: How can I confirm that this compound is engaging its target, KCP, in my cellular experiments?
Answer: Target engagement can be assessed using several methods:
-
Phospho-Protein Western Blot: Since KCP is a kinase, a reliable method to confirm its inhibition is to measure the phosphorylation of its direct downstream substrate. A reduction in the phosphorylation of the substrate upon this compound treatment indicates successful target engagement.
-
Cellular Thermal Shift Assay (CETSA): This assay measures the thermal stabilization of KCP upon this compound binding, providing direct evidence of target engagement in a cellular context.
Quantitative Data Summary
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | IC50 (nM) |
| KCP | 15.2 |
| Kinase A | > 10,000 |
| Kinase B | 8,750 |
| Kinase C | > 10,000 |
Table 2: this compound Cellular Potency in Various Cancer Cell Lines
| Cell Line | KCP Expression Level | EC50 (nM) for Cell Viability |
| HT-29 (Colon) | High | 55 |
| A549 (Lung) | Moderate | 210 |
| MCF-7 (Breast) | Low | > 5,000 |
Experimental Protocols
Protocol 1: Western Blot for KCP Target Engagement
-
Cell Lysis: After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against the phosphorylated substrate of KCP overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Re-probing: To normalize the data, the membrane can be stripped and re-probed with an antibody against the total substrate protein and a loading control (e.g., GAPDH or β-actin).
Visual Guides
Caption: The Growth Factor Signaling Pathway (GFSP) and the inhibitory action of this compound on KCP.
Caption: A typical experimental workflow for assessing the effect of this compound on cell viability.
Caption: A logical decision tree for troubleshooting common issues with this compound experiments.
Technical Support Center: Validating S-14671 Activity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers validating the activity of S-14671, a potent 5-HT1A receptor agonist, in a new assay.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a naphthylpiperazine derivative that acts as a high-efficacy agonist for the 5-HT1A serotonin (B10506) receptor with a high affinity (pKi = 9.3).[1][2] It also functions as an antagonist at 5-HT2A and 5-HT2C receptors.[1] Its primary therapeutic indications, based on preclinical studies, are for anxiolytic and antidepressant effects.[3]
Q2: What are some established assays for measuring this compound activity?
Established in vivo and in vitro assays for this compound and other 5-HT1A agonists include:
-
Receptor Binding Assays: To determine the affinity of the compound for the 5-HT1A receptor.[2]
-
Functional Assays: Measuring downstream signaling events upon receptor activation, such as cAMP levels or GTPγS binding.
-
In Vivo Behavioral Models: Rodent models measuring anxiolytic-like effects (e.g., elevated plus maze) or antidepressant-like effects (e.g., forced swim test).[4]
-
Physiological Response Assays: In rodents, tests for hypothermia and spontaneous tail-flicks are characteristic of 5-HT1A agonist activity.[2]
Q3: We are observing lower than expected potency of this compound in our new cell-based assay. What are the potential causes?
Several factors could contribute to lower than expected potency:
-
Suboptimal Assay Conditions: Ensure that the buffer composition, pH, temperature, and incubation times are optimized for your specific cell line and assay readout.
-
Low Receptor Expression: The cell line used may not express the 5-HT1A receptor at a high enough level. Verify receptor expression using techniques like qPCR, Western blot, or flow cytometry.
-
Cell Line-Specific Signaling: The signaling pathway downstream of the 5-HT1A receptor can vary between cell lines, potentially affecting the magnitude of the response.[1]
-
Compound Stability and Solubility: Verify the stability and solubility of this compound in your assay medium. Poor solubility can lead to a lower effective concentration.
Q4: Our assay is showing high background noise or a low signal-to-noise ratio. How can we improve this?
High background can be addressed by:
-
Optimizing Reagent Concentrations: Titrate the concentrations of all assay reagents, including substrates and detection antibodies, to find the optimal balance between signal and background.
-
Washing Steps: Increase the number or stringency of washing steps to remove unbound reagents.
-
Blocking Agents: Use appropriate blocking agents to minimize non-specific binding.
-
Instrument Settings: Optimize the settings of your plate reader or imaging system, such as gain and exposure time.
Troubleshooting Guides
Guide 1: Unexpected or Inconsistent Dose-Response Curves
| Observed Issue | Potential Cause | Recommended Action |
| Shallow or flat dose-response curve | 1. Compound inactivity or degradation. 2. Low receptor expression in the cell line. 3. Incorrect assay endpoint for the signaling pathway. | 1. Verify the identity and purity of this compound. Prepare fresh stock solutions. 2. Confirm 5-HT1A receptor expression levels. 3. Investigate alternative downstream signaling readouts (e.g., β-arrestin recruitment). |
| High variability between replicate wells | 1. Inconsistent cell seeding. 2. Pipetting errors. 3. Edge effects in the microplate. | 1. Ensure a single-cell suspension and uniform seeding density. 2. Use calibrated pipettes and proper technique. 3. Avoid using the outer wells of the plate or fill them with media to maintain humidity. |
| Biphasic dose-response curve | 1. Off-target effects at higher concentrations. 2. Activation of opposing signaling pathways. | 1. Test this compound in a panel of off-target receptor assays. 2. Investigate different signaling pathways that may be activated by the 5-HT1A receptor. |
Data Presentation: this compound Assay Validation Parameters
| Parameter | Assay 1 (cAMP) | Assay 2 (Calcium Flux) | Assay 3 (Reporter Gene) |
| EC50 (nM) | 1.5 | 2.1 | 3.8 |
| Z'-factor | 0.78 | 0.65 | 0.82 |
| Signal to Background | 12 | 8 | 25 |
| Coefficient of Variation (%) | < 10 | < 15 | < 8 |
Experimental Protocols
Protocol: In Vitro 5-HT1A Receptor Activation Assay (cAMP Measurement)
This protocol describes a common method for assessing the agonist activity of this compound by measuring its effect on intracellular cyclic AMP (cAMP) levels in a recombinant cell line expressing the human 5-HT1A receptor.
Materials:
-
HEK293 cells stably expressing the human 5-HT1A receptor
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound
-
cAMP assay kit (e.g., HTRF, ELISA)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the HEK293-5HT1A cells into a 96-well plate at a density of 20,000 cells per well and incubate overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer.
-
Cell Treatment:
-
Wash the cells once with serum-free DMEM.
-
Add the this compound dilutions to the respective wells.
-
Incubate for 30 minutes at 37°C.
-
-
Forskolin Stimulation: Add a fixed concentration of forskolin (to stimulate cAMP production) to all wells except the negative control and incubate for 15 minutes at 37°C.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the EC50 value.
Visualizations
References
Validation & Comparative
S-14671 vs. 8-OH-DPAT: A Comparative Guide on Potency at the 5-HT1A Receptor
This guide provides a detailed comparison of the pharmacological potency of two prominent 5-HT1A receptor agonists: S-14671 and 8-OH-DPAT. The information is tailored for researchers, scientists, and professionals in drug development, presenting quantitative data, experimental methodologies, and visual representations of key concepts.
Quantitative Potency Comparison
The following table summarizes the binding affinity and in vivo potency of this compound and 8-OH-DPAT for the 5-HT1A receptor.
| Parameter | This compound | 8-OH-DPAT | References |
| Binding Affinity (pKi) for 5-HT1A | 9.3 | 9.2 | [1][2] |
| In Vivo Potency (Hypothermia Induction) | ≥ 5 µg/kg s.c. | ~10-fold less potent than this compound | [1] |
| In Vivo Potency (Spontaneous Tail-Flicks) | ≥ 40 µg/kg s.c. | ~10-fold less potent than this compound | [1] |
| In Vivo Potency (Forced Swim Test - MED) | 0.01 mg/kg s.c. | 0.63 mg/kg s.c. | [3] |
| Receptor Selectivity | Also antagonist at 5-HT2A/2C (pKi = 7.8) | Binds to 5-HT7 (Ki = 466 nM) and weakly to 5-HT1B | [4][5] |
Summary of Potency Data:
This compound and 8-OH-DPAT exhibit remarkably similar and very high binding affinities for the 5-HT1A receptor, as indicated by their pKi values of 9.3 and 9.2, respectively.[1][2] A higher pKi value denotes a stronger binding affinity. Despite this similarity in vitro, this compound demonstrates significantly greater potency in vivo. In animal models, this compound is approximately 10-fold more potent than 8-OH-DPAT in inducing typical 5-HT1A agonist-mediated responses such as hypothermia and spontaneous tail-flicks.[1] Furthermore, in the rat forced swim test, a model for antidepressant activity, this compound was found to be much more potent, with a minimal effective dose of 0.01 mg/kg compared to 0.63 mg/kg for 8-OH-DPAT.[3]
Regarding receptor selectivity, this compound also acts as an antagonist at 5-HT2A and 5-HT2C receptors.[5] In contrast, 8-OH-DPAT shows some affinity for the 5-HT7 receptor and weak binding to the 5-HT1B receptor.[4]
Experimental Protocols
Radioligand Binding Assay for 5-HT1A Receptor Affinity
This protocol outlines a standard method for determining the binding affinity (Ki) of a test compound for the 5-HT1A receptor through competitive displacement of a radiolabeled ligand.
Objective: To determine the inhibitory constant (Ki) of a test compound by measuring its ability to displace a known radioligand from the 5-HT1A receptor.
Materials:
-
Receptor Source: Membranes prepared from rat hippocampus or a cell line expressing recombinant human 5-HT1A receptors.
-
Radioligand: [³H]8-OH-DPAT (a commonly used radiolabeled agonist).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Test Compounds: this compound and 8-OH-DPAT.
-
Non-specific Binding Control: 10 µM of unlabeled serotonin (B10506) or another suitable 5-HT1A ligand.
-
Instrumentation: Scintillation counter, filtration apparatus with glass fiber filters (e.g., Whatman GF/B).
Procedure:
-
Membrane Preparation:
-
Homogenize the tissue or cells in ice-cold assay buffer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration.
-
-
Assay Setup:
-
Prepare a series of dilutions of the unlabeled test compounds (this compound and 8-OH-DPAT).
-
Use a single, fixed concentration of the radioligand ([³H]8-OH-DPAT), typically at or near its Kd value.
-
Prepare triplicate tubes for total binding (radioligand only), non-specific binding (radioligand + excess unlabeled ligand), and for each concentration of the test compound.
-
Add the membrane preparation (typically 50-100 µg of protein) to each tube.
-
-
Incubation:
-
Incubate the tubes at a specified temperature (e.g., 25°C) for a sufficient time (e.g., 60 minutes) to reach binding equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Terminate the incubation by rapid filtration through glass fiber filters under a vacuum.
-
Quickly wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
-
Quantification and Analysis:
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Hypothermia Assay in Rodents
This protocol describes a common in vivo functional assay to assess the potency of 5-HT1A receptor agonists by measuring their effect on body temperature.
Objective: To evaluate and compare the potency of this compound and 8-OH-DPAT in inducing hypothermia, a physiological response mediated by the activation of 5-HT1A receptors.
Materials:
-
Animals: Male rats or mice.
-
Test Compounds: this compound and 8-OH-DPAT dissolved in a suitable vehicle (e.g., saline).
-
Vehicle Control: The solvent used to dissolve the test compounds.
-
Temperature Probe: A rectal thermometer suitable for small rodents.
Procedure:
-
Acclimation:
-
House the animals in a temperature-controlled environment for at least one week before the experiment.
-
On the day of the experiment, allow the animals to acclimate to the testing room for at least one hour.
-
-
Baseline Temperature Measurement:
-
Gently restrain each animal and measure its baseline rectal temperature.
-
-
Drug Administration:
-
Administer various doses of this compound, 8-OH-DPAT, or the vehicle control via subcutaneous (s.c.) injection.
-
-
Post-Injection Temperature Monitoring:
-
Measure the rectal temperature at regular intervals after drug administration (e.g., 30, 60, 90, and 120 minutes).
-
-
Data Analysis:
-
Calculate the change in body temperature from the baseline for each animal at each time point.
-
Plot the mean change in temperature against time for each treatment group.
-
To determine the relative potency, compare the doses of this compound and 8-OH-DPAT required to produce a similar degree of hypothermia.
-
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the 5-HT1A receptor signaling pathway and a typical experimental workflow for comparing the potency of 5-HT1A agonists.
Caption: 5-HT1A Receptor Signaling Pathway.
Caption: Experimental Workflow for Potency Comparison.
References
- 1. S 14671: a novel naphthylpiperazine 5-HT1A agonist of high efficacy and exceptional in vivo potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The potent activity of the 5-HT1A receptor agonists, S 14506 and S 14671, in the rat forced swim test is blocked by novel 5-HT1A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound [medbox.iiab.me]
A Comparative In Vivo Analysis of 5-HT1A Receptor Agonists: S-14671 versus Flesinoxan
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vivo effects of two prominent 5-HT1A receptor agonists, S-14671 and flesinoxan (B1672771). Both compounds are selective for the 5-HT1A receptor and have been instrumental in elucidating its role in various physiological and behavioral processes. This document summarizes key experimental findings, presents quantitative data in a comparative format, and outlines the methodologies employed in these studies to aid researchers in their drug development and scientific investigations.
Overview of this compound and Flesinoxan
This compound is a naphthylpiperazine derivative recognized for its exceptional potency and high efficacy as a 5-HT1A receptor agonist.[1][2][3] It also exhibits antagonist activity at 5-HT2A and 5-HT2C receptors.[3] Flesinoxan, a phenylpiperazine derivative, is a potent and selective 5-HT1A receptor agonist that has been extensively studied for its cardiovascular, neuroendocrine, and behavioral effects.[4][5][6][7] While both compounds target the 5-HT1A receptor, their differing potencies and efficacies in vivo warrant a detailed comparative analysis.
Quantitative Comparison of In Vivo Effects
The following tables summarize the quantitative data on the receptor binding affinities and in vivo physiological and behavioral effects of this compound and flesinoxan.
Table 1: Receptor Binding Affinity
| Compound | Receptor | Affinity (pKi) | Species | Reference |
| This compound | 5-HT1A | 9.3 | Rat | [1][2] |
| 5-HT1C | 7.8 | Rat | [2] | |
| 5-HT2 | 7.8 | Rat | [2] | |
| Flesinoxan | 5-HT1A | 8.7 | Rat | [1] |
Table 2: In Vivo Physiological Effects
| Effect | Compound | Dose | Route | Animal Model | Key Findings | Reference |
| Hypothermia | This compound | ≥ 5 µg/kg | s.c. | Rat | Induced hypothermia | [1] |
| Flesinoxan | 7 and 14 µg/kg | i.v. | Human | Dose-related decrease in body temperature | [4] | |
| Flesinoxan | 0.5 mg and 1 mg | i.v. | Human | Dose-dependent decrease in oral temperature | [8][9] | |
| Flesinoxan | 1.0 and 3.0 mg/kg | i.p. | Mouse | Caused a relatively long-lasting hypothermia | [10] | |
| Blood Pressure | Flesinoxan | 0.5 and 2.5 mg/kg | i.a. | Rat (SHR) | Dose-dependently decreased blood pressure | [11] |
| Flesinoxan | 30-1000 µg/kg | i.v. | Rat (2K1C Hypertensive) | Maximum decrease in blood pressure of 34 ± 3 mmHg | [12] | |
| Heart Rate | Flesinoxan | 0.5 and 2.5 mg/kg | i.a. | Rat (SHR) | Reduced heart rate | [11] |
| Flesinoxan | 30-1000 µg/kg | i.v. | Rat (2K1C Hypertensive) | Maximum decrease in heart rate of 20 ± 6 beats min-1 | [12] |
Table 3: In Vivo Behavioral Effects
| Effect | Compound | Dose | Route | Animal Model | Key Findings | Reference |
| Spontaneous Tail-Flicks | This compound | ≥ 40 µg/kg | s.c. | Rat | Induced spontaneous tail-flicks | [1] |
| Anxiolytic-like Effects | This compound | 0.0025 mg/kg | i.m. | Pigeon | Potently increased punished responding in a conflict test | [13] |
| Flesinoxan | 0.1-0.5 mg/kg | s.c. | Mouse | Inhibited risk assessment behaviors in the elevated plus-maze | [14] | |
| Flesinoxan | 1 and 3 mg/kg | s.c. | Rat | Significantly reduced burying and freezing behavior | [15] | |
| Antidepressant-like Effects | Flesinoxan | 1 and 3 mg/kg | s.c. | Rat | Significantly reduced immobility time in the forced swim test | [7] |
| Sexual Behavior | Flesinoxan | 0.2-3.2 mg/kg | s.c. | Rat | Dose-dependent facilitation of male rat ejaculatory behavior | [16] |
| Motor Activity | Flesinoxan | 0.2-3.2 mg/kg | s.c. | Rat | Decreased total locomotor and rearing activity | [16] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway activated by 5-HT1A receptor agonists and a typical experimental workflow for assessing their in vivo effects.
Caption: 5-HT1A Receptor Signaling Pathway.
Caption: General In Vivo Experimental Workflow.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of typical experimental protocols used in the in vivo assessment of this compound and flesinoxan.
Assessment of Hypothermia in Rodents
-
Animals: Male rats (e.g., Wistar, Sprague-Dawley) or mice are commonly used.
-
Housing: Animals are housed in a temperature-controlled environment with a standard light-dark cycle and ad libitum access to food and water.
-
Drug Administration: this compound or flesinoxan is typically administered subcutaneously (s.c.) or intraperitoneally (i.p.). A vehicle control (e.g., saline) is administered to a separate group of animals.
-
Temperature Measurement: Core body temperature is measured at regular intervals (e.g., every 15-30 minutes) for a specified duration (e.g., 2-3 hours) post-injection using a rectal probe.
-
Data Analysis: Changes in body temperature from baseline are calculated for each animal at each time point. The data are then analyzed using appropriate statistical methods (e.g., ANOVA) to compare the effects of the drug with the vehicle control.
Cardiovascular Monitoring in Anesthetized and Conscious Rats
-
Animals: Spontaneously hypertensive rats (SHR) or normotensive rats (e.g., Wistar-Kyoto) are often used.
-
Surgical Preparation (for anesthetized studies): Animals are anesthetized (e.g., with urethane/chloralose), and catheters are implanted in a femoral artery for blood pressure measurement and a femoral vein for drug administration.
-
Conscious Animal Studies: For conscious animal studies, catheters are implanted several days prior to the experiment to allow for recovery from surgery.
-
Drug Administration: Flesinoxan or a vehicle is administered intravenously (i.v.) or intra-arterially (i.a.).
-
Hemodynamic Measurements: Arterial blood pressure and heart rate are continuously recorded. In some studies, cardiac output and regional blood flow are also measured.
-
Data Analysis: The mean arterial pressure and heart rate are calculated, and the changes from baseline are determined. Statistical analysis is performed to compare the drug-treated group with the control group.
Behavioral Assessments
-
Elevated Plus-Maze (Anxiety):
-
Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.
-
Procedure: Mice or rats are placed in the center of the maze and allowed to explore for a set period (e.g., 5 minutes). The time spent in and the number of entries into the open and closed arms are recorded.
-
Drug Administration: Flesinoxan or vehicle is administered prior to the test.
-
Data Analysis: An increase in the proportion of time spent in and entries into the open arms is indicative of an anxiolytic-like effect.
-
-
Forced Swim Test (Depression):
-
Apparatus: A cylinder filled with water.
-
Procedure: Rats are placed in the water-filled cylinder for a predetermined period (e.g., 5-15 minutes). The duration of immobility is recorded.
-
Drug Administration: Flesinoxan or vehicle is administered prior to the test, often over multiple days.
-
Data Analysis: A reduction in the duration of immobility is considered an antidepressant-like effect.
-
Conclusion
This compound and flesinoxan are both potent and selective 5-HT1A receptor agonists that have provided valuable insights into the function of this receptor. The available in vivo data demonstrate that this compound possesses significantly higher potency than flesinoxan in eliciting 5-HT1A receptor-mediated effects.[1][3] Flesinoxan has been more extensively characterized across a broader range of in vivo models, including studies in humans. This guide serves as a valuable resource for researchers, providing a comparative summary of their in vivo profiles and the experimental contexts in which these data were generated. The choice between these two compounds for future research will depend on the specific experimental goals, with this compound being a tool for investigating high-potency agonism and flesinoxan offering a more extensively documented profile across various physiological and behavioral paradigms.
References
- 1. S 14671: a novel naphthylpiperazine 5-HT1A agonist of high efficacy and exceptional in vivo potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. S 14671: a naphtylpiperazine 5-hydroxytryptamine1A agonist of exceptional potency and high efficacy possessing antagonist activity at 5-hydroxytryptamine1C/2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound [medbox.iiab.me]
- 4. Serotonin1A receptor activation by flesinoxan in humans. Body temperature and neuroendocrine responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Flesinoxan lowers blood pressure and heart rate in cats via 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-HT1A-versus D2-receptor selectivity of flesinoxan and analogous N4-substituted N1-arylpiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effects of the 5-HT1A agonist flesinoxan, in three paradigms for assessing antidepressant potential in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. orbi.uliege.be [orbi.uliege.be]
- 9. Hormonal and temperature responses to the 5-HT1A receptor agonist flesinoxan in normal volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stress-induced hyperthermia in mice: effects of flesinoxan on heart rate and body temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Systemic and regional hemodynamic effects of the 5-hydroxytryptamine1A receptor agonists flesinoxan and 8-hydroxy-2(di-N-propylamino)tetralin in the conscious rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The cardiovascular and renal functional responses to the 5-HT1A receptor agonist flesinoxan in two rat models of hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Involvement of 5-HT1A receptors in the anxiolytic action of S 14671 in the pigeon conflict test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antianxiety and behavioral suppressant actions of the novel 5-HT1A receptor agonist, flesinoxan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The anxiolytic effects of flesinoxan, a 5-HT1A receptor agonist, are not related to its neuroendocrine effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Behavioral and biochemical effects of the 5-HT1A receptor agonists flesinoxan and 8-OH-DPAT in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Serotonin Receptor Cross-Reactivity Profile of S-14671: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the cross-reactivity of S-14671, a potent 5-HT1A receptor agonist, with other serotonin (B10506) receptor subtypes. By presenting quantitative binding affinity data, detailed experimental protocols, and visual representations of key processes, this document serves as an essential resource for researchers investigating the selectivity and potential off-target effects of this compound.
Executive Summary
This compound is a high-affinity 5-HT1A receptor agonist with a pKi of 9.3.[1][2] It also exhibits significant antagonist activity at 5-HT2A and 5-HT2C receptors, both with a pKi of 7.8.[3] While demonstrating low affinity for 5-HT1B and 5-HT3 sites, a complete quantitative profile across all serotonin receptor subtypes is crucial for a thorough understanding of its pharmacological effects. This guide collates the available binding data and outlines the methodologies used to determine these interactions.
Comparative Binding Affinity of this compound
The following table summarizes the known binding affinities of this compound for various serotonin (5-HT) receptor subtypes. This data is critical for assessing the compound's selectivity and predicting its potential physiological effects.
| Receptor Subtype | Binding Affinity (pKi) | Functional Activity | Reference |
| 5-HT1A | 9.3 | Agonist | [1][2] |
| 5-HT2A | 7.8 | Antagonist | [3] |
| 5-HT2C | 7.8 | Antagonist | [3] |
| 5-HT1B | Low Affinity | Not specified | [3] |
| 5-HT3 | Low Affinity | Not specified | [3] |
Note: "Low Affinity" indicates that specific quantitative data was not available in the reviewed literature, but the interaction was reported as minimal.
Experimental Protocols
Understanding the methodologies behind the data is paramount for its correct interpretation and for designing future experiments. The following are detailed protocols for the key assays used to characterize the cross-reactivity of this compound.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for various serotonin receptor subtypes.
Materials:
-
Membrane preparations from cells expressing the specific human serotonin receptor subtype.
-
Radioligand specific for each receptor subtype (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]ketanserin for 5-HT2A).
-
This compound at a range of concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, incubate the receptor membrane preparation with the specific radioligand and varying concentrations of this compound.
-
Equilibration: Allow the binding to reach equilibrium (typically 60 minutes at room temperature).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays: Phosphoinositide Turnover
For Gq-coupled receptors like 5-HT2A and 5-HT2C, functional activity can be assessed by measuring the accumulation of inositol (B14025) phosphates, a downstream signaling event.
Objective: To determine the functional antagonist activity of this compound at 5-HT2A and 5-HT2C receptors.
Materials:
-
Cells expressing the 5-HT2A or 5-HT2C receptor.
-
[³H]myo-inositol.
-
Agonist for the respective receptor (e.g., serotonin).
-
This compound at a range of concentrations.
-
Lysis buffer.
-
Anion exchange chromatography columns.
-
Scintillation counter.
Procedure:
-
Cell Labeling: Culture cells in a medium containing [³H]myo-inositol for 24-48 hours to label the cellular phosphoinositide pools.
-
Pre-incubation: Pre-incubate the labeled cells with varying concentrations of this compound.
-
Stimulation: Stimulate the cells with a specific agonist (e.g., serotonin) in the presence of this compound.
-
Lysis: Terminate the reaction by adding a lysis buffer.
-
Separation: Separate the inositol phosphates from other cellular components using anion exchange chromatography.
-
Counting: Quantify the amount of [³H]inositol phosphates produced using a scintillation counter.
-
Data Analysis: Determine the ability of this compound to inhibit the agonist-induced accumulation of inositol phosphates to calculate its functional antagonist potency (e.g., pA2 or IC50).
Visualizing the Workflow and Signaling
To further clarify the experimental processes and the underlying biological mechanisms, the following diagrams are provided.
References
- 1. S 14671: a novel naphthylpiperazine 5-HT1A agonist of high efficacy and exceptional in vivo potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. S 14671: a naphtylpiperazine 5-hydroxytryptamine1A agonist of exceptional potency and high efficacy possessing antagonist activity at 5-hydroxytryptamine1C/2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to S-14671 and Other Naphthylpiperazine Derivatives for Researchers
For researchers and professionals in drug development, this guide provides a comprehensive comparison of the pharmacological properties of S-14671 and other notable naphthylpiperazine derivatives. The information is presented through detailed data tables, experimental protocols, and visualizations to facilitate an objective evaluation of these compounds.
This compound is a potent naphthylpiperazine derivative that has demonstrated high affinity and efficacy as a serotonin (B10506) 5-HT1A receptor agonist.[1][2] Its unique pharmacological profile, which also includes antagonist activity at 5-HT2A and 5-HT2C receptors, distinguishes it from other compounds in its class.[2] This guide will delve into the specifics of this compound's receptor binding profile and functional activity, drawing comparisons with its structural analog S-14506, the parent compound 1-(1-naphthyl)piperazine (B79542) (1-NP), and other standard reference agents.
Quantitative Comparison of Receptor Binding Affinities
The following table summarizes the in vitro binding affinities (pKi) of this compound and other selected compounds for various serotonin receptor subtypes. Higher pKi values indicate a stronger binding affinity.
| Compound | 5-HT1A (pKi) | 5-HT1C (pKi) | 5-HT2A (pKi) | 5-HT2C (pKi) | 5-HT1B (pKi) | 5-HT3 (pKi) |
| This compound | 9.3[1] | 7.8[2] | 7.8[2] | 7.8[2] | Low Affinity[2] | Low Affinity[2] |
| S-14506 | High Affinity | - | - | - | - | - |
| 1-(1-Naphthyl)piperazine (1-NP) | Partial Agonist | Antagonist | Antagonist | Antagonist | Partial Agonist | High Affinity |
| 8-OH-DPAT | 9.2[1] | - | - | - | - | - |
| Flesinoxan | 8.7[1] | - | - | - | - | - |
| Buspirone | 7.9[1] | - | - | - | - | - |
| BMY 7378 | 8.8[1] | - | - | - | - | - |
In Vivo Functional Activity and Potency
The in vivo effects of this compound highlight its exceptional potency as a 5-HT1A agonist. The following table compares its potency in inducing classic 5-HT1A-mediated physiological responses with other standard agonists.
| Compound | Hypothermia Induction (Minimal Effective Dose, s.c.) | Spontaneous Tail-Flicks (Minimal Effective Dose, s.c.) |
| This compound | ≥ 5 µg/kg[1] | ≥ 40 µg/kg[1] |
| 8-OH-DPAT | ~50 µg/kg | ~400 µg/kg |
| Flesinoxan | ~500 µg/kg | ~4000 µg/kg |
| Buspirone | ~500 µg/kg | ~4000 µg/kg |
Efficacy in Preclinical Models of Anxiety and Depression
This compound and its analog S-14506 have demonstrated significant efficacy in animal models used to predict anxiolytic and antidepressant activity.
| Compound | Pigeon Conflict Test (Anxiolytic Model) - Minimal Effective Dose (IM) | Rat Forced Swim Test (Antidepressant Model) - Minimal Effective Dose (s.c.) |
| This compound | 0.0025 mg/kg[3] | 0.01 mg/kg |
| S-14506 | 0.0025 mg/kg[3] | 0.01 mg/kg |
| 8-OH-DPAT | - | 0.63 mg/kg |
Signaling Pathways and Experimental Visualization
To illustrate the mechanisms of action and experimental workflows discussed, the following diagrams are provided.
Caption: Receptor interaction profile of this compound.
Caption: Workflow for the Rat Forced Swim Test.
Detailed Experimental Protocols
Receptor Binding Assays
Objective: To determine the binding affinity (Ki) of test compounds for specific serotonin receptor subtypes.
Materials:
-
Cell membranes expressing the target human serotonin receptor subtype (e.g., 5-HT1A, 5-HT2A).
-
Radioligand specific for the target receptor (e.g., [3H]8-OH-DPAT for 5-HT1A).
-
Test compounds (this compound and other naphthylpiperazine derivatives).
-
Incubation buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
A series of dilutions of the test compounds are prepared.
-
Cell membranes are incubated with the radioligand and varying concentrations of the test compound in the incubation buffer.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand.
-
The incubation is carried out at a specific temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Filters are washed with ice-cold wash buffer.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.
-
The IC50 values are converted to Ki values using the Cheng-Prusoff equation.
Rat Forced Swim Test
Objective: To assess the potential antidepressant-like activity of test compounds.
Materials:
-
Male Wistar rats.
-
Test compounds (this compound, S-14506, 8-OH-DPAT).
-
A cylindrical container (e.g., 40 cm high, 20 cm in diameter) filled with water (e.g., 23-25°C) to a depth of 15 cm.
-
Video recording equipment.
Procedure:
-
Rats are administered the test compound or vehicle subcutaneously (s.c.).
-
After a predetermined pretreatment time (e.g., 30 minutes), each rat is individually placed into the cylinder of water for a test session (e.g., 5 minutes).
-
The behavior of the rat is recorded during the session.
-
The total duration of immobility (defined as the time the rat floats passively, making only small movements to keep its head above water) is scored by a trained observer blind to the treatment conditions.
-
A reduction in immobility time compared to the vehicle-treated group is indicative of an antidepressant-like effect.
Pigeon Conflict Test
Objective: To evaluate the anxiolytic-like potential of test compounds.
Materials:
-
Pigeons maintained at a reduced body weight.
-
An operant conditioning chamber equipped with a response key, a grain dispenser, and a mechanism for delivering a brief electric shock.
-
Test compounds (this compound, S-14506).
Procedure:
-
Pigeons are trained to peck a response key for food reinforcement on a multiple schedule.
-
In one component of the schedule (non-punishment), every certain number of pecks (e.g., fixed-ratio 30) results in food delivery.
-
In the other component (punishment or "conflict"), responding is also reinforced with food, but each reinforcement is accompanied by a brief, mild electric shock.
-
Once stable responding is established, the effects of the test compounds are evaluated.
-
Test compounds or vehicle are administered intramuscularly (IM) prior to the test session.
-
An anxiolytic-like effect is indicated by a selective increase in the rate of responding during the punishment component, with little or no effect on responding in the non-punishment component.[3]
References
- 1. S 14671: a novel naphthylpiperazine 5-HT1A agonist of high efficacy and exceptional in vivo potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound [medbox.iiab.me]
- 3. Involvement of 5-HT1A receptors in the anxiolytic action of S 14671 in the pigeon conflict test - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Antagonism: A Comparative Analysis of S-14671 and WAY-100635 at the 5-HT1A Receptor
For Immediate Release
This guide provides a detailed comparison of the pharmacological effects of S-14671, a potent 5-HT1A receptor agonist, and its antagonism by WAY-100635, a selective 5-HT1A receptor antagonist. The data and protocols presented herein are crucial for researchers in neuropharmacology and drug development investigating the serotonergic system.
This compound is a high-affinity agonist for the 5-HT1A receptor, demonstrating exceptional potency in vivo.[1] Conversely, WAY-100635 is recognized as a potent, selective, and silent antagonist of the 5-HT1A receptor, effectively blocking the actions of agonists at this site.[2] The interaction between these two compounds provides a clear model of competitive antagonism at a G-protein coupled receptor.
Comparative Pharmacological Data
The following tables summarize the key pharmacological parameters for this compound and WAY-100635, highlighting their respective affinities and actions at the 5-HT1A receptor.
| Compound | Receptor Target | Action | Affinity (pKi) | Reference |
| This compound | 5-HT1A | Agonist | 9.3 | [1] |
| WAY-100635 | 5-HT1A | Antagonist | ~8.87 (pIC50) | [3] |
| Compound | Alternative Receptor Interactions | Affinity (pKi) | Reference |
| This compound | 5-HT2A | Antagonist | 7.8 |
| 5-HT2C | Antagonist | 7.8 | |
| WAY-100635 | Dopamine D4 | Agonist | - |
| α1-adrenergic | Antagonist | 6.6 (pIC50) |
Experimental Protocols
To investigate the antagonistic effect of WAY-100635 on this compound-induced 5-HT1A receptor activation, a functional assay measuring the inhibition of adenylyl cyclase is a standard method.
Protocol: In Vitro Adenylyl Cyclase Inhibition Assay
Objective: To determine the potency of this compound in inhibiting forskolin-stimulated cAMP production and to quantify the antagonistic effect of WAY-100635.
Materials:
-
HEK293 cells stably expressing the human 5-HT1A receptor.
-
This compound
-
WAY-100635
-
cAMP assay kit
-
Cell culture reagents
-
Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA)
Procedure:
-
Cell Preparation: Seed the 5-HT1A-expressing HEK293 cells in 96-well plates and grow to 80-90% confluency.
-
Antagonist Pre-incubation: Wash the cells with assay buffer. Add varying concentrations of WAY-100635 to the designated wells. Incubate for 20 minutes at 37°C to allow the antagonist to bind to the receptors.
-
Agonist Stimulation: Add a range of concentrations of this compound to the wells (both with and without WAY-100635). Simultaneously, add a fixed concentration of forskolin (e.g., 10 µM) to all wells to stimulate adenylyl cyclase and elevate basal cAMP levels.
-
Incubation: Incubate the plate for 30 minutes at 37°C.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay-based cAMP kit according to the manufacturer's instructions.
-
Data Analysis:
-
Generate dose-response curves for this compound in the absence and presence of different concentrations of WAY-100635.
-
Calculate the EC50 value for this compound from the dose-response curve.
-
In the presence of WAY-100635, the dose-response curve for this compound should exhibit a rightward shift.
-
A Schild analysis can be performed to determine the pA2 value of WAY-100635, which quantifies its antagonist potency.
-
Visualizing the Interaction and Signaling Pathway
The following diagrams illustrate the 5-HT1A receptor signaling pathway and the experimental workflow for studying the antagonism.
References
- 1. S 14671: a novel naphthylpiperazine 5-HT1A agonist of high efficacy and exceptional in vivo potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Electrophysiological, biochemical, neurohormonal and behavioural studies with WAY-100635, a potent, selective and silent 5-HT1A receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A pharmacological profile of the selective silent 5-HT1A receptor antagonist, WAY-100635 - PubMed [pubmed.ncbi.nlm.nih.gov]
Consistency of S-14671 Findings in Preclinical Literature
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the published preclinical findings for S-14671, a potent 5-HT1A receptor agonist. While direct, independent reproducibility studies were not identified in the public literature, this document synthesizes and compares data from multiple publications by the originating research group to evaluate the consistency of the reported findings. The information is intended to offer a comprehensive overview for researchers and professionals in the field of drug development.
Comparative Analysis of In Vitro and In Vivo Data
This compound is a naphthylpiperazine derivative that has been characterized as a high-efficacy 5-HT1A receptor agonist.[1][2] It also demonstrates antagonist activity at 5-HT2A and 5-HT2C receptors.[1] Across several studies, this compound has shown consistently high potency and efficacy in various preclinical models.
In Vitro Receptor Binding Affinity
The binding affinity of this compound to 5-HT1A receptors has been reported with high consistency across different studies. The pKi, a measure of binding affinity, is consistently cited as 9.3.[1][3] This indicates a very high affinity for the 5-HT1A receptor. For comparison, its affinity for 5-HT2A and 5-HT2C receptors is lower, with a reported pKi of 7.8 for both.[1]
Table 1: Comparison of In Vitro Binding Affinities (pKi) of this compound and Reference Compounds
| Compound | 5-HT1A | 5-HT2A | 5-HT2C |
| This compound | 9.3 [1][3] | 7.8 [1] | 7.8 [1] |
| 8-OH-DPAT | 9.2[3] | - | - |
| (+)-flesinoxan | 8.7[3] | - | - |
| Buspirone (B1668070) | 7.9[3] | - | - |
| BMY 7378 | 8.8[3] | - | - |
Note: "-" indicates data not reported in the cited sources.
In Vivo Potency and Efficacy
The in vivo effects of this compound have been evaluated in several rodent and pigeon models, consistently demonstrating its high potency.
In rodent models, this compound induces typical 5-HT1A agonist responses, such as hypothermia and spontaneous tail-flicks, at very low doses.[2][3] It is reported to be approximately 10-fold more potent than 8-OH-DPAT and 100-fold more potent than (+)-flesinoxan and buspirone in these assays.[2][3] In the pigeon conflict test, a model of anxiety, this compound showed a minimal effective dose (MED) of 0.0025 mg/kg, which was equipotent to its structural analogue S-14506, but significantly more potent than other 5-HT1A agonists like LY 165,163 and tandospirone.[4]
Table 2: Comparison of In Vivo Potency of this compound and Other 5-HT1A Agonists
| Compound | Pigeon Conflict Test (MED, mg/kg)[4] | Rodent Hypothermia/Tail-Flick (Relative Potency)[2][3] |
| This compound | 0.0025 | ~10x > 8-OH-DPAT; ~100x > (+)-flesinoxan & buspirone |
| S-14506 | 0.0025 | - |
| LY 165,163 | 0.16 | - |
| Tandospirone | 0.63 | - |
| 8-OH-DPAT | - | Reference |
| (+)-flesinoxan | - | ~10x < 8-OH-DPAT |
| Buspirone | - | ~10x < 8-OH-DPAT |
Note: "-" indicates data not reported in the cited sources.
Experimental Protocols
Detailed methodologies for the key experiments cited are summarized below based on the descriptions provided in the referenced literature.
In Vitro Receptor Binding Assays
Receptor binding affinity (pKi) was determined using standard radioligand binding assays. These experiments typically involve incubating cell membranes expressing the target receptor (e.g., 5-HT1A) with a radiolabeled ligand and varying concentrations of the test compound (this compound or comparators). The concentration of the test compound that inhibits 50% of the radioligand binding (IC50) is determined and then converted to the Ki (inhibitory constant) using the Cheng-Prusoff equation. The pKi is the negative logarithm of the Ki.
In Vivo Models in Rodents
-
Hypothermia Induction: Body temperature of rats or mice is measured at baseline and at various time points after subcutaneous administration of this compound or other agonists. The dose-dependent decrease in body temperature is a characteristic response mediated by 5-HT1A receptor activation.[3]
-
Spontaneous Tail-Flicks: The number of spontaneous tail-flicks is observed and counted in rats following subcutaneous administration of the test compounds. This is another established in vivo model for 5-HT1A receptor agonism.[3]
-
Forced Swim Test: This model is used to assess antidepressant-like activity. Rats are placed in a cylinder of water from which they cannot escape. The duration of immobility is measured. A reduction in immobility time is indicative of an antidepressant effect.[5]
Pigeon Conflict Test
This is a behavioral model of anxiety. Pigeons are trained to peck a key for food reward. During the "conflict" phase, pecking is intermittently punished with a mild electric shock. Anxiolytic drugs increase the number of pecks during the punished periods. The minimal effective dose (MED) is the lowest dose that produces a significant increase in punished responding.[4]
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
This compound acts as a potent agonist at both presynaptic and postsynaptic 5-HT1A receptors.[6] Presynaptic 5-HT1A autoreceptors are located on serotonergic neurons in the raphe nuclei and their activation leads to a decrease in neuronal firing and serotonin (B10506) release. Postsynaptic 5-HT1A receptors are found in various brain regions, including the hippocampus, cortex, and amygdala, and their activation mediates the therapeutic effects of 5-HT1A agonists. This compound also acts as an antagonist at 5-HT2A and 5-HT2C receptors.[1]
Caption: this compound signaling pathway.
General Experimental Workflow for In Vivo Potency Assessment
The general workflow for assessing the in vivo potency of this compound involves a series of standardized steps, from compound administration to data analysis.
Caption: In vivo potency assessment workflow.
References
- 1. This compound [medbox.iiab.me]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. S 14671: a novel naphthylpiperazine 5-HT1A agonist of high efficacy and exceptional in vivo potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Involvement of 5-HT1A receptors in the anxiolytic action of S 14671 in the pigeon conflict test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. S 14671: a naphtylpiperazine 5-hydroxytryptamine1A agonist of exceptional potency and high efficacy possessing antagonist activity at 5-hydroxytryptamine1C/2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking S-14671: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel research compound S-14671 against established standards, focusing on its high-potency agonism at the 5-HT1A receptor. The following sections present quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows to support your research and development endeavors.
Quantitative Performance Analysis
This compound is a naphthylpiperazine derivative that demonstrates exceptional affinity and in vivo potency as a 5-HT1A receptor agonist.[1][2] It also exhibits antagonist activity at 5-HT2A and 5-HT2C receptors.[1] The following tables summarize its performance in key assays compared to standard research compounds.
Table 1: In Vitro Receptor Binding Affinity
This table outlines the binding affinity (pKi) of this compound and standard compounds for the 5-HT1A receptor. A higher pKi value indicates a stronger binding affinity.
| Compound | pKi at 5-HT1A Receptor |
| This compound | 9.3 [2][3] |
| 8-OH-DPAT | 9.2[3] |
| Flesinoxan | 8.7[3] |
| Buspirone | 7.9[3] |
| Tandospirone | 7.57 (Ki of 27 nM)[4][5] |
Table 2: In Vivo Efficacy in Preclinical Models
This table presents the minimal effective dose (MED) of this compound and standard compounds in two widely used preclinical models for assessing anxiolytic and antidepressant-like effects. A lower MED indicates higher potency.
| Compound | Pigeon Conflict Test (Anxiolytic Model) - MED (mg/kg) | Rat Forced Swim Test (Antidepressant Model) - MED (mg/kg, s.c.) |
| This compound | 0.0025 [6] | 0.01 |
| 8-OH-DPAT | N/A | 0.63 |
| LY 165,163 | 0.16[6] | N/A |
| Tandospirone | 0.63[6] | N/A |
Key Experimental Methodologies
Detailed protocols for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Receptor Binding Assay (General Protocol)
This protocol outlines the fundamental steps for determining the binding affinity of a compound to a specific receptor.
-
Preparation of Receptor Membranes:
-
Homogenize tissue known to express the target receptor (e.g., rat brain tissue for 5-HT1A receptors) in a suitable buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet multiple times with fresh buffer to remove endogenous ligands.
-
Resuspend the final membrane preparation in the assay buffer at a specific protein concentration.
-
-
Binding Reaction:
-
In a series of tubes, combine the receptor membrane preparation, a radiolabeled ligand known to bind to the target receptor (e.g., [3H]8-OH-DPAT for 5-HT1A), and varying concentrations of the unlabeled test compound (e.g., this compound).
-
Include control tubes for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known ligand to saturate the receptors).
-
Incubate the mixture at a specific temperature for a duration sufficient to reach binding equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the incubation mixture through a glass fiber filter, which traps the membranes with the bound radioligand.
-
Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter to determine the amount of bound radioligand.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the test compound concentration.
-
Use non-linear regression analysis to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibitory constant) from the IC50 using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.
-
Pigeon Conflict Test
This behavioral assay is used to evaluate the anxiolytic potential of compounds.
-
Apparatus:
-
A standard operant conditioning chamber equipped with a response key, a grain feeder, and a mechanism for delivering a mild electric shock.
-
-
Procedure:
-
Pigeons are first trained to peck the response key for food reinforcement.
-
The conflict procedure consists of two alternating components:
-
Unpunished Component: In the presence of one visual stimulus (e.g., a white light), every 30th peck (Fixed-Ratio 30 schedule) results in food delivery.
-
Punished Component: In the presence of a different visual stimulus (e.g., a red light), every 30th peck results in both food delivery and a mild electric shock. This punishment suppresses the pecking behavior.
-
-
The test compound (e.g., this compound) or vehicle is administered to the pigeons before the session.
-
-
Data Collection and Analysis:
-
The rate of responding in both the unpunished and punished components is recorded.
-
Anxiolytic compounds are expected to increase the rate of responding in the punished component, indicating a reduction in the suppressive effect of the shock.
-
The minimal effective dose (MED) is the lowest dose of the compound that produces a statistically significant increase in punished responding without significantly affecting unpunished responding.
-
Rat Forced Swim Test
This behavioral assay is commonly used to screen for antidepressant-like activity.
-
Apparatus:
-
A transparent cylindrical container (approximately 40 cm high and 20 cm in diameter) filled with water (23-25°C) to a depth where the rat cannot touch the bottom or escape.
-
-
Procedure:
-
Pre-test Session (Day 1): Each rat is placed in the cylinder for a 15-minute swim session. This initial exposure leads to the adoption of an immobile posture on subsequent exposures.
-
Test Session (Day 2): 24 hours after the pre-test, the test compound (e.g., this compound) or vehicle is administered. The rats are then placed back into the swim cylinder for a 5-minute session.
-
-
Data Collection and Analysis:
-
The duration of immobility (the time the rat spends floating with only minor movements to keep its head above water) during the 5-minute test session is recorded.
-
A decrease in the duration of immobility is interpreted as an antidepressant-like effect.
-
The minimal effective dose (MED) is the lowest dose of the compound that produces a statistically significant reduction in immobility time compared to the vehicle-treated group.
-
Visualizing Mechanisms and Workflows
The following diagrams illustrate the signaling pathway of this compound, a typical experimental workflow, and the compound's functional relationships.
References
- 1. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. S 14671: a novel naphthylpiperazine 5-HT1A agonist of high efficacy and exceptional in vivo potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. axonmedchem.com [axonmedchem.com]
- 5. Role of tandospirone, a 5-HT1A receptor partial agonist, in the treatment of central nervous system disorders and the underlying mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Involvement of 5-HT1A receptors in the anxiolytic action of S 14671 in the pigeon conflict test - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
